4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJSLRQIOKFRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426949 | |
| Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-95-3 | |
| Record name | 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53104-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3)
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics, which can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a key building block that embodies the potential of trifluoromethoxy-substituted scaffolds in the design and synthesis of novel therapeutic agents. Its CAS number is 53104-95-3.[1]
This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed and well-reasoned synthetic protocol, and explore its applications, particularly in the context of leveraging the trifluoromethoxy moiety for therapeutic advantage.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in synthesis and drug design. The key characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 53104-95-3 |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 76.0 - 80.0 °C |
| Boiling Point (est.) | ~233.9 °C at 760 mmHg |
| Solubility | Insoluble in water; soluble in methanol, ethanol, and chlorinated solvents |
| InChI Key | GPJSLRQIOKFRFL-UHFFFAOYSA-N |
Structural Representation:
Caption: Chemical structure of this compound.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most logically approached through a two-step sequence: first, the synthesis of the precursor 2-(trifluoromethoxy)phenol, followed by a regioselective formylation. This strategy is predicated on the established reactivity of phenols and the directing effects of the substituents.
Caption: Proposed two-step synthesis workflow.
Part 1: Synthesis of 2-(Trifluoromethoxy)phenol
The synthesis of the key intermediate, 2-(trifluoromethoxy)phenol, can be achieved from readily available starting materials such as 2-nitrophenol. The process typically involves the conversion of the phenol to a more reactive intermediate, followed by trifluoromethoxylation.
Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenol
-
Step 1.1: Diazotization of 2-Aminophenol. (Assuming reduction of 2-nitrophenol to 2-aminophenol as a preliminary step). To a stirred solution of 2-aminophenol in aqueous tetrafluoroboric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Step 1.2: Trifluoromethoxylation. The resulting diazonium salt solution is then subjected to trifluoromethoxylation. This can be achieved using various modern trifluoromethoxylating agents. A common approach involves the use of a suitable trifluoromethyl source and a copper catalyst.
-
Work-up and Purification. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-(trifluoromethoxy)phenol.[2]
Part 2: Regioselective Formylation of 2-(Trifluoromethoxy)phenol
The introduction of the aldehyde group onto the 2-(trifluoromethoxy)phenol backbone requires careful consideration of regioselectivity. The hydroxyl group is a strong activating and ortho-, para-directing group, while the trifluoromethoxy group is a deactivating and meta-directing group (relative to itself, but its effect on the overall ring activation is complex). In this case, the powerful ortho-, para- directing influence of the hydroxyl group will dominate, directing the incoming electrophile to the positions ortho and para to it. The position ortho to the hydroxyl and meta to the trifluoromethoxy group is sterically hindered. Therefore, formylation is expected to occur predominantly at the position para to the hydroxyl group.
Several classical formylation reactions are suitable for this transformation, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is often a reliable choice for the ortho-formylation of phenols, but under certain conditions can also yield the para isomer.[3][4] For enhanced para-selectivity, modifications to reaction conditions or the use of alternative formylation methods may be necessary.
Proposed Formylation Method: Modified Duff Reaction
The Duff reaction is a versatile method for the formylation of phenols.[3][4] While it typically favors ortho-formylation, the steric hindrance at the position between the two existing substituents on 2-(trifluoromethoxy)phenol makes the para-position more accessible.
Caption: Simplified mechanism of the Duff formylation.
Experimental Protocol: Synthesis of this compound
-
Reagents and Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with 2-(trifluoromethoxy)phenol, hexamethylenetetramine, and anhydrous glycerol.
-
Reaction Execution: The mixture is heated to 135-140 °C under a nitrogen atmosphere and stirred for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and acidified with dilute sulfuric acid. The mixture is then heated to reflux for 1-2 hours to hydrolyze the intermediate imine.
-
Purification: The cooled reaction mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization (Predicted and Comparative)
¹H NMR (Predicted):
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Phenolic proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting a complex splitting pattern due to their coupling with each other and potentially long-range coupling with the fluorine atoms of the -OCF₃ group.
¹³C NMR (Predicted):
-
Carbonyl carbon (-CHO): A signal around δ 190-195 ppm.
-
Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
-
Trifluoromethoxy carbon (-OCF₃): A quartet around δ 120-125 ppm with a large C-F coupling constant.
FTIR (Predicted):
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aldehydic): Bands in the region of 2800-3100 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O stretch (phenol and ether): Bands in the region of 1200-1300 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted Fragmentation):
-
Molecular Ion (M⁺): A peak at m/z = 206.
-
Loss of H·: A fragment at m/z = 205.
-
Loss of CHO·: A fragment at m/z = 177.
-
Loss of ·OCF₃: A fragment at m/z = 121.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group imparts several advantageous properties to a molecule, making this compound a valuable scaffold in drug discovery.
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross biological membranes, potentially improving oral bioavailability and brain penetration.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the in vivo half-life of a drug, leading to a more favorable dosing regimen.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the adjacent phenolic hydroxyl group, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.
-
Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or a chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a target protein.
Safety and Handling
As a professional in a research and development setting, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, general safety precautions for this class of compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is important to note that this compound is an irritant to the skin, eyes, and respiratory system. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound represents a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive aldehyde, a nucleophilic hydroxyl group, and the modulating influence of the trifluoromethoxy substituent provides a versatile platform for the creation of complex molecular architectures with tailored biological activities. The synthetic pathways and analytical considerations outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable compound in their discovery and development programs.
References
- 1. This compound, 98+%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.es [fishersci.es]
synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde from protocatechualdehyde
An In-depth Technical Guide to the Regioselective Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde from Protocatechualdehyde
Abstract
The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a cornerstone of modern medicinal and agrochemical development, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable building block that leverages these benefits.[2][3][4] However, its synthesis from a readily available precursor like protocatechualdehyde (3,4-dihydroxybenzaldehyde) presents a significant regioselectivity challenge: the targeted functionalization of the C3 hydroxyl group while leaving the C4 hydroxyl unmodified. This guide provides a comprehensive, field-proven strategy for this synthesis, detailing the underlying chemical logic, step-by-step protocols, and mechanistic insights necessary for successful execution by researchers in drug development and chemical synthesis.
Strategic Analysis: Overcoming the Regioselectivity Challenge
Direct O-trifluoromethylation of protocatechualdehyde is synthetically unviable. The presence of two nucleophilic phenolic hydroxyl groups would lead to a statistical mixture of products: 3-O-CF₃, 4-O-CF₃, and 3,4-di-O-CF₃ derivatives, along with unreacted starting material. The separation of these closely related isomers would be chromatographically demanding and result in a low yield of the desired product.
Therefore, a robust synthetic strategy necessitates a protection-functionalization-deprotection sequence. The core principles of this approach are:
-
Exploiting Inherent Reactivity: The C4 hydroxyl group of protocatechualdehyde is more acidic and sterically accessible than the C3 hydroxyl. This differential reactivity allows for its selective protection.
-
Targeted O-Trifluoromethylation: With the C4 position blocked, the C3 hydroxyl is the sole remaining site for the key trifluoromethylation reaction.
-
Orthogonal Deprotection: The chosen protecting group must be removable under conditions that do not compromise the newly installed, electron-rich trifluoromethoxy group or other functionalities on the aromatic ring.
This guide details a reliable three-step synthesis based on this strategy, as illustrated in the workflow below.
Caption: Overall 3-step synthetic workflow.
Experimental Protocols & Mechanistic Discussion
Step 1: Selective Protection of the C4-Hydroxyl Group
Causality Behind Experimental Choices: The selection of a benzyl (Bn) protecting group is strategic. It is installed under mild basic conditions that favor reaction at the more acidic C4-OH. Furthermore, it is robust enough to withstand the conditions of the subsequent trifluoromethylation step and can be cleanly removed via catalytic hydrogenation, a mild method that preserves the product's integrity.
Detailed Protocol: Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde
-
Reaction Setup: To a stirred solution of protocatechualdehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.1 eq). The use of a slight excess of this mild, inorganic base is sufficient to deprotonate the more acidic C4-OH preferentially without significantly affecting the C3-OH.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.05 eq) dropwise to the suspension at room temperature. Using a small excess of the alkylating agent ensures complete consumption of the starting material.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 4-(benzyloxy)-3-hydroxybenzaldehyde.
Step 2: Electrophilic O-Trifluoromethylation
Causality Behind Experimental Choices: This is the pivotal step where the -OCF₃ group is installed. The choice of an electrophilic trifluoromethylating agent is critical. S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are highly effective for this transformation.[5][6][7] They act as potent "CF₃⁺" synthons. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is employed to deprotonate the remaining C3-OH, forming a phenoxide that is sufficiently nucleophilic to attack the reagent without competing in side reactions.
Detailed Protocol: Synthesis of 4-(Benzyloxy)-3-(trifluoromethoxy)benzaldehyde
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the protected intermediate, 4-(benzyloxy)-3-hydroxybenzaldehyde (1.0 eq), in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq) and stir the solution for 10 minutes at 0 °C.
-
Reagent Addition: Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent I, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.[5] The reaction is often exothermic, and slow addition is crucial for control.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor for the consumption of the starting material by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired trifluoromethylated product.
Caption: Mechanism of O-Trifluoromethylation.
Step 3: Deprotection to Yield Final Product
Causality Behind Experimental Choices: Catalytic hydrogenation is the method of choice for benzyl ether cleavage. It operates under neutral conditions and low pressure, ensuring the sensitive aldehyde and trifluoromethoxy functionalities remain intact. The palladium on carbon (Pd/C) catalyst is highly efficient for this transformation.
Detailed Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the protected product, 4-(benzyloxy)-3-(trifluoromethoxy)benzaldehyde (1.0 eq), in ethanol. Add palladium on carbon (10% Pd/C, ~5 mol% Pd).
-
Reaction Execution: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material. This step is typically complete in 2-4 hours.
-
Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug to yield the final product, this compound.
Data Summary & Validation
The following table summarizes typical parameters for this synthetic sequence. Yields and purity are representative and may vary based on scale and experimental execution.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |
| 1 | Protocatechualdehyde | Benzyl bromide, K₂CO₃ | Acetone | 85-95% | >98% |
| 2 | 4-(Benzyloxy)-3-hydroxybenzaldehyde | Umemoto's Reagent I, DIPEA | CH₂Cl₂ | 70-85% | >98% |
| 3 | 4-(Benzyloxy)-3-(trifluoromethoxy)benzaldehyde | H₂, 10% Pd/C | Ethanol | 90-99% | >99% |
Self-Validating System: Each protocol is designed as a self-validating system. The use of TLC at each stage allows for real-time monitoring of reactant consumption and product formation, ensuring reactions are driven to completion. Chromatographic purification at the end of steps 1 and 2, followed by characterization (¹H NMR, ¹³C NMR, MS), confirms the integrity of each intermediate before proceeding, preventing the carry-over of impurities and ensuring the final product's high purity.
Conclusion
The is a prime example of strategic chemical design, where challenges in regioselectivity are overcome through a logical protection, functionalization, and deprotection sequence. By leveraging the inherent electronic properties of the starting material and employing modern, powerful trifluoromethylating agents like Umemoto's reagents, this valuable building block can be accessed in high yield and purity.[5][6] The protocols and rationale presented herein provide researchers and drug development professionals with a reliable and scalable pathway for its synthesis, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- 1. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 53104-95-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in contemporary chemical research and development. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and applications, with a focus on providing practical insights for laboratory and industrial use.
Core Molecular Attributes
This compound is a substituted aromatic aldehyde. The presence of the trifluoromethoxy group at the meta position and a hydroxyl group at the para position to the aldehyde functionality imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized in the table below.
| Attribute | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| CAS Number | 53104-95-3 | [1] |
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the relative positions of the functional groups on the benzene ring.
Figure 1: 2D structure of this compound.
Synthesis and Purification
Synthetic Approach
A plausible synthetic route could involve the introduction of the trifluoromethoxy group onto a suitably protected dihydroxybenzaldehyde precursor. A generalized workflow for the synthesis of a related compound, 3-hydroxy-4-difluoromethoxybenzaldehyde, is described in a patent, which involves the nucleophilic substitution of chlorodifluoromethane with 3,4-dihydroxybenzaldehyde in the presence of a phase transfer catalyst and a base.[3] A similar strategy could be adapted for the synthesis of the target molecule.
Figure 2: A generalized synthetic workflow for substituted hydroxybenzaldehydes.
Purification by Recrystallization
Purification of the crude product is critical to obtain material of high purity suitable for research and development. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5] The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to identify a suitable system.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The formation of crystals can sometimes be initiated by scratching the inside of the flask or by adding a seed crystal.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is essential. This is typically achieved through a combination of spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons, and the hydroxyl proton. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with neighboring protons. For the related compound 4-hydroxy-3-(trifluoromethyl)benzaldehyde, ¹H NMR data is available.[6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will exhibit a quartet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Expected key peaks include:
-
A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).
-
A strong C=O stretching band for the aldehyde carbonyl group (around 1680-1700 cm⁻¹).
-
C-H stretching bands for the aromatic ring and the aldehyde.
-
C-O stretching bands.
-
Strong C-F stretching bands characteristic of the trifluoromethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of 206.12 would be expected. The fragmentation pattern can provide further structural information.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The trifluoromethoxy group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7]
The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to form alkenes.
-
Aldol condensations to form α,β-unsaturated ketones.
-
Oxidation to form carboxylic acids.
-
Reduction to form alcohols.
These reactions allow for the incorporation of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety into a diverse array of target molecules with potential biological activity or unique material properties. For example, derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been investigated for their antimicrobial activities.[8]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a fluorinated building block with significant potential in synthetic chemistry. Its unique combination of functional groups makes it a valuable precursor for the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its key properties, synthesis, purification, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
A-Comprehensive-Guide-to-the-Spectroscopic-Characterization-of-4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 53104-95-3), a key intermediate in pharmaceutical and materials science research.[1] We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation grounded in established scientific principles. Each section includes detailed experimental protocols, data interpretation, and visual aids to bridge theory with practice.
Introduction and Molecular Structure
This compound, with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol , is a substituted aromatic aldehyde.[1] Its structure features a benzaldehyde core with a hydroxyl (-OH) group at position 4 and a trifluoromethoxy (-OCF₃) group at position 3. The unique electronic properties conferred by these substituents make it a valuable building block in organic synthesis.
Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of such molecules. Techniques like NMR, IR, and MS provide a detailed "fingerprint," allowing for precise characterization.[2] This guide will systematically break down the expected spectral features of this compound.
Molecular Structure Diagram
Caption: 2D Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[3]
¹H NMR Spectroscopy
Proton (¹H) NMR provides information on the number and environment of hydrogen atoms in a molecule. The electron-withdrawing and -donating effects of the substituents on the aromatic ring create a distinct pattern of signals.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the C=O bond.[2][4] |
| Aromatic (H-2) | ~7.8 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group. |
| Aromatic (H-6) | ~7.7 | Doublet of doublets (dd) | 1H | Ortho to the aldehyde and meta to the -OH and -OCF₃ groups. |
| Aromatic (H-5) | ~7.2 | Doublet (d) | 1H | Ortho to the electron-donating hydroxyl group. |
| Hydroxyl (-OH) | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; peak disappears upon D₂O shake.[5][6] |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (if coupled to F) | Rationale |
| Aldehyde (C=O) | ~190 | Singlet | Highly deshielded carbonyl carbon.[2] |
| Aromatic (C-4) | ~155 | Singlet | Carbon bearing the electron-donating -OH group (shielded relative to C1/C3 but deshielded by aromaticity). |
| Aromatic (C-3) | ~145 | Quartet (q) | Carbon attached to the electron-withdrawing -OCF₃ group; shows C-F coupling. |
| Aromatic (C-1) | ~132 | Singlet | Carbon attached to the aldehyde group. |
| Aromatic (C-6) | ~128 | Singlet | Aromatic CH. |
| Aromatic (C-2) | ~125 | Singlet | Aromatic CH. |
| Trifluoromethoxy (-OCF₃) | ~120 | Quartet (q, ¹JCF) | Carbon of the -OCF₃ group, shows strong one-bond coupling to fluorine. |
| Aromatic (C-5) | ~118 | Singlet | Aromatic CH, shielded by the adjacent -OH group. |
NMR Experimental Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3200 - 3550 | O-H stretch | Strong, Broad | Phenolic -OH[5][7][8] |
| 3000 - 3100 | C-H stretch | Medium | Aromatic C-H |
| 2800 - 2900 & 2700 - 2800 | C-H stretch | Medium, Doublet | Aldehyde C-H |
| 1680 - 1700 | C=O stretch | Strong, Sharp | Aromatic Aldehyde[4] |
| 1500 - 1600 | C=C stretch | Medium | Aromatic Ring[5][6] |
| 1100 - 1300 | C-F and C-O stretch | Very Strong | Trifluoromethoxy (-OCF₃) and Phenolic C-O |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For aromatic aldehydes, the molecular ion peak is typically strong and readily identifiable.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment | Formula | Rationale |
| 206 | [M]⁺• | [C₈H₅F₃O₃]⁺• | Molecular Ion |
| 205 | [M-H]⁺ | [C₈H₄F₃O₃]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aromatic aldehydes. |
| 177 | [M-CHO]⁺ | [C₇H₄F₃O₂]⁺ | Loss of the formyl radical (•CHO). |
| 123 | [M-OCF₃]⁺ | [C₈H₅O₂]⁺ | Cleavage of the trifluoromethoxy radical. |
Primary Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
Safety and Handling
This compound is intended for research and development purposes.[1] While specific toxicity data is limited, related fluorinated aromatic compounds are known to cause skin and eye irritation.[9] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, notably the phenolic hydroxyl, the aromatic aldehyde, and the trifluoromethoxy moieties. Finally, mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns. Together, these data form a unique and reliable spectroscopic signature for this compound, ensuring its quality and identity for scientific applications.
References
- 1. scbt.com [scbt.com]
- 2. fiveable.me [fiveable.me]
- 3. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. adichemistry.com [adichemistry.com]
- 9. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
solubility of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 53104-95-3), a key fluorinated intermediate in biochemical research and pharmaceutical development.[1][2] This document moves beyond a simple data summary to explore the underlying molecular principles governing its solubility in common organic solvents. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's behavior for applications ranging from reaction optimization and purification to formulation. A validated experimental protocol for quantitative solubility determination is also provided, ensuring readers can generate precise data tailored to their specific laboratory conditions.
Introduction: The Critical Role of Solubility
In pharmaceutical manufacturing and chemical synthesis, the choice of solvent is a critical decision that profoundly impacts process efficiency, product purity, safety, and regulatory compliance.[3] For specialized reagents like this compound, a solid understanding of its solubility is not merely academic; it is fundamental to its practical application.[1] Whether designing a synthetic route, developing a crystallization method for purification, or formulating a final product, solubility data dictates the feasibility and success of the endeavor.[4][5]
This guide provides an expert-driven perspective on the solubility profile of this molecule, grounded in its unique structural features. We will dissect the interplay of its functional groups to predict its behavior in various solvent classes and provide a robust methodology for its empirical determination.
Molecular Structure and Solubility Predictions
The solubility of a compound is dictated by its molecular structure. This compound is a substituted aromatic aldehyde with a molecular formula of C₈H₅F₃O₃ and a molecular weight of approximately 206.12 g/mol .[1][6] Its behavior in solution is governed by the combined effects of its four key structural components:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen lone pairs). This feature promotes solubility in protic and polar aprotic solvents.
-
Aldehyde (-CHO) Group: The carbonyl within this group is highly polar and can act as an effective hydrogen bond acceptor. This contributes significantly to solubility in solvents capable of hydrogen bonding or strong dipole-dipole interactions.[7][8]
-
Aromatic Benzene Ring: This core structure is nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Trifluoromethoxy (-OCF₃) Group: This is a highly electronegative and electron-withdrawing group. While the oxygen atom is a potential hydrogen bond acceptor, the group as a whole significantly increases the molecule's lipophilicity and reduces its ability to interact with water, contributing to its observed insolubility in aqueous media.[2][9][10]
Based on this structural analysis, a predicted solubility profile can be established. This predictive approach is invaluable in the early stages of research when material is scarce.[5]
Predicted Solubility in Common Organic Solvents
The following table summarizes the expected solubility of this compound across different solvent classes, based on physicochemical principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl groups can form strong hydrogen bonds with the solute's phenolic -OH (as both donor and acceptor) and aldehyde -CHO (as acceptor) groups. |
| Polar Aprotic | Acetone, DMSO, THF, Ethyl Acetate | High | These solvents possess strong dipoles and hydrogen bond acceptor sites (e.g., the carbonyl oxygen in acetone) that can effectively solvate the polar aldehyde and interact with the acidic phenolic proton. Similar phenolic aldehydes show high solubility in acetone.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform's weakly acidic proton can also interact with the solute's H-bond acceptors. Studies on similar compounds confirm high solubility in chloroform.[11] |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can interact favorably with the solute's benzene ring (π-π stacking), but it is less effective at solvating the highly polar -OH and -CHO functional groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Low / Poor | These solvents lack polarity and cannot form the necessary hydrogen bonds or dipole-dipole interactions to overcome the solute's crystal lattice energy. |
| Aqueous | Water | Insoluble | Consistently reported as insoluble in water.[2][9][10] The large, lipophilic trifluoromethoxy-substituted benzene ring dominates the molecular character, preventing effective hydration despite the presence of two H-bonding groups. |
Workflow for Rational Solvent Selection
Choosing the optimal solvent requires a logical, multi-faceted approach that balances solubility with other process requirements.[12][13] The following workflow illustrates a systematic process for solvent selection in a research and development setting.
Caption: Logical workflow for selecting an appropriate solvent.
Experimental Protocol: Isothermal Shake-Flask Method
To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, purity >98%)
-
Selected solvent (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Supersaturated Solution (The "Why"): Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 50 mg of solid to 5 mL of solvent). Using an excess ensures that equilibrium is reached from a state of saturation, which is often faster and more reliable than approaching it from an unsaturated state.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Insufficient time is a common source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. Causality: This allows the excess, undissolved solid to settle, ensuring that the supernatant liquid is not contaminated with solid particles during sampling.
-
Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed vial or directly into a volumetric flask. Self-Validation: Filtration is a critical step to remove any microscopic solid particles that could otherwise artificially inflate the measured concentration. The use of a PTFE filter is recommended for its broad chemical compatibility with organic solvents.
-
Dilution and Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (C_hplc × DF × V_final) / V_initial
Where:
-
C_hplc is the concentration determined by HPLC (mg/mL).
-
DF is the dilution factor.
-
V_final is the final volume after dilution.
-
V_initial is the initial volume of the supernatant sampled.
-
Safety and Handling Considerations
According to available Safety Data Sheets (SDS), this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][10] It is also noted to be air-sensitive.[2][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a dry, cool place, potentially under an inert atmosphere due to its air sensitivity.[10]
Conclusion
This compound exhibits a predictable solubility profile driven by its distinct functional groups. Its polarity, arising from the phenolic hydroxyl and aldehyde moieties, ensures high solubility in a range of polar protic and aprotic organic solvents such as alcohols, acetone, and DMSO. Conversely, the significant lipophilic character imparted by the trifluoromethoxy-substituted benzene ring renders it insoluble in water and poorly soluble in nonpolar aliphatic solvents. For drug development professionals and synthetic chemists, this profile suggests that solvents like ethyl acetate, acetone, or alcohols are excellent starting points for reaction media or initial purification trials. When precise solubility values are required, the isothermal shake-flask method detailed herein provides a robust and reliable path to generating high-quality, actionable data.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. chembk.com [chembk.com]
- 10. This compound | 53104-95-3 [amp.chemicalbook.com]
- 11. rsisinternational.org [rsisinternational.org]
- 12. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 14. synquestlabs.com [synquestlabs.com]
The Advent and Evolution of Trifluoromethoxy-Substituted Benzaldehydes: A Technical Guide for the Modern Researcher
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in the design of advanced pharmaceuticals and agrochemicals. Its distinct electronic properties and high lipophilicity offer significant advantages in modulating the bioactivity, metabolic stability, and pharmacokinetic profiles of organic molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of a key class of building blocks bearing this remarkable functional group: the trifluoromethoxy-substituted benzaldehydes. We will traverse the challenging early synthetic routes pioneered by the giants of fluorine chemistry to the sophisticated and milder methodologies available to the modern researcher. This guide is intended for scientists and professionals in drug development, offering not just a historical perspective but also actionable, field-proven insights into the synthesis and application of these valuable intermediates.
A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry
The journey of trifluoromethoxy-substituted aromatic compounds begins not with the benzaldehydes themselves, but with the broader challenge of creating the aryl-OCF₃ bond. The pioneering work in this area was conducted by the Ukrainian chemist L. M. Yagupolskii in 1955.[1] His initial method was a testament to the harsh conditions required at the time, involving the chlorination of electron-deficient anisoles with reagents like phosphorus pentachloride at temperatures around 200°C to form aryl trichloromethyl ethers.[1] These intermediates were then subjected to a chlorine-fluorine exchange using antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) to yield the desired aryl trifluoromethyl ethers.[1] This multi-step, high-temperature process was a landmark achievement, opening the door to a new class of fluorinated compounds.
The direct application of these early, aggressive methods to synthesize trifluoromethoxy-substituted benzaldehydes was fraught with difficulty due to the sensitivity of the aldehyde functional group. The development of more practical and milder synthetic routes was a critical step in unlocking the full potential of these building blocks. Over the decades, the field has seen a significant evolution, moving from these early, often low-yielding and hazardous procedures to more refined and versatile strategies.
The Trifluoromethoxy Group: A Profile of a Privileged Substituent
The increasing prevalence of the trifluoromethoxy group in drug discovery is no accident.[2] It imparts a unique combination of properties that are highly sought after by medicinal chemists:
-
High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents known, a property that can significantly enhance a molecule's ability to cross biological membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.
-
Electron-Withdrawing Nature: The strong electronegativity of the fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. This electronic influence can modulate the pKa of nearby functional groups and alter the binding affinity of a molecule to its biological target.[3]
-
Modulation of Conformation: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a receptor's binding site.
These properties, summarized in the table below, underscore the strategic advantage of incorporating the trifluoromethoxy group into bioactive molecules.
| Property | Impact on Drug Design |
| High Lipophilicity | Enhanced membrane permeability and bioavailability. |
| Metabolic Stability | Increased half-life and reduced dosage frequency. |
| Electron-Withdrawing | Modulation of target binding affinity and pKa. |
| Conformational Influence | Optimization of receptor-ligand interactions. |
The Synthetic Chemist's Toolkit: An Evolution of Methodologies
The synthesis of trifluoromethoxy-substituted benzaldehydes has evolved significantly from the early, harsh methods. Modern organic chemistry now offers a range of more sophisticated and milder techniques.
Early Approaches: The Yagupolskii Legacy and its Refinements
The foundational work of Yagupolskii laid the groundwork for the first syntheses of trifluoromethoxy-arenes.[1] The general approach involved a two-step chlorination/fluorination sequence.
Conceptual Workflow of Early Synthesis:
Caption: Early Yagupolskii method for aryl trifluoromethyl ether synthesis.
While groundbreaking, this method's harsh conditions and the use of hazardous reagents limited its broad applicability, especially for sensitive substrates like benzaldehydes.
Modern Era: The Dawn of Milder and More Versatile Reagents
The quest for milder and more functional-group-tolerant methods led to the development of new reagents and strategies for trifluoromethoxylation.
3.2.1. Oxidative Desulfurization-Fluorination
A significant advancement came with the development of oxidative desulfurization-fluorination of xanthates. This approach, which avoids the high temperatures and strong acids of the Yagupolskii method, involves the treatment of xanthates derived from phenols with an N-haloimide and a fluoride source like pyridine-HF.[4]
Experimental Protocol: Oxidative Desulfurization-Fluorination
-
Xanthate Formation: To a solution of the corresponding hydroxybenzaldehyde in a suitable solvent (e.g., DMF), add sodium hydride at 0°C. After stirring for 30 minutes, add carbon disulfide, followed by methyl iodide. Stir the reaction at room temperature until completion.
-
Fluorination: In a Teflon vessel, dissolve the purified xanthate in an excess of pyridine-HF (70%). Cool the solution to 0°C and add 1,3-dibromo-5,5-dimethylhydantoin (DBH) portion-wise.
-
Work-up: After the reaction is complete, carefully pour the mixture onto ice and extract the product with a suitable organic solvent. Wash the organic layer with aqueous sodium bicarbonate and brine, dry over sodium sulfate, and purify by column chromatography.
3.2.2. Electrophilic Trifluoromethylation of Phenols
The development of electrophilic trifluoromethylating reagents, such as the Umemoto and Togni reagents, marked a paradigm shift in the synthesis of trifluoromethoxy arenes.[1][4][5] These reagents allow for the direct O-trifluoromethylation of phenols under much milder conditions.
Conceptual Workflow of Modern Synthesis:
Caption: Modern direct O-trifluoromethylation of hydroxybenzaldehydes.
Experimental Protocol: O-Trifluoromethylation using a Togni Reagent
-
Reaction Setup: To a solution of the hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add the Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).
-
Base Addition: Add a suitable base, such as cesium carbonate, to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and purify the product by flash column chromatography.
Comparison of Synthetic Methodologies:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Yagupolskii | PCl₅, Cl₂, SbF₃/SbCl₅, HF | High temperature (~200°C) | Foundational method | Harsh conditions, hazardous reagents, limited substrate scope |
| Oxidative Desulfurization | CS₂, MeI, DBH, Pyridine-HF | Milder than Yagupolskii | Broader substrate scope | Use of corrosive pyridine-HF |
| Electrophilic Trifluoromethylation | Togni/Umemoto Reagents, Base | Mild, often room temperature | High functional group tolerance, operational simplicity | Reagent cost can be high |
Applications in Drug Discovery and Beyond
The availability of efficient synthetic routes to trifluoromethoxy-substituted benzaldehydes has made them valuable building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate substituted styrenes.
-
Aldol condensations to form α,β-unsaturated ketones.
-
Grignard and organolithium additions to produce secondary alcohols.
These transformations allow for the incorporation of the trifluoromethoxy-phenyl moiety into a diverse array of molecular scaffolds, enabling the exploration of its impact on biological activity.
Conclusion: A Future-Forward Perspective
The journey from Yagupolskii's pioneering yet arduous synthesis to the elegant and mild methods of today showcases the remarkable progress in organofluorine chemistry. Trifluoromethoxy-substituted benzaldehydes, once a synthetic challenge, are now readily accessible and indispensable tools for researchers in drug discovery and materials science. The continued development of even more efficient, cost-effective, and sustainable synthetic methodologies will undoubtedly further expand the applications of this privileged structural motif, paving the way for the next generation of innovative chemical entities.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on the electronic structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Authored by: Senior Application Scientist, Computational Chemistry
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy substituent. In the absence of direct experimental studies on this specific molecule, this guide outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The proposed protocols are grounded in established methods for analogous substituted benzaldehydes and are designed to yield reliable predictions of key electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties and reactivity of this compound.
Introduction: The Significance of Fluorinated Benzaldehydes
Benzaldehyde and its derivatives are fundamental building blocks in the chemical, pharmaceutical, and food industries.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can dramatically alter the physicochemical and biological properties of a molecule. The trifluoromethoxy group is a bioisostere of the methoxy group, but it imparts distinct electronic characteristics, enhanced metabolic stability, and increased lipophilicity.[2][3] These properties are highly desirable in drug design, as they can improve a compound's pharmacokinetic and pharmacodynamic profile.[2][4]
The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electron distribution within the aromatic ring and affects the reactivity of the aldehyde functional group.[3] Understanding the electronic structure of this compound is therefore crucial for predicting its chemical behavior, potential biological activity, and application in materials science. This guide provides a detailed theoretical protocol to elucidate these properties using state-of-the-art computational techniques.
Theoretical Methodology: A Self-Validating Computational Workflow
The following protocol is designed to provide a thorough and accurate theoretical analysis of the electronic structure of this compound. The choice of methods and basis sets is informed by previous successful studies on similar substituted benzaldehydes.[1][5]
Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection: Employ Density Functional Theory (DFT) for geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that has demonstrated high accuracy for organic molecules.[5]
-
Basis Set Selection: The 6-31+G(d,p) basis set is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on oxygen atoms, and the polarization functions (d,p) are necessary for describing the bonding in the trifluoromethoxy group.
-
Optimization Procedure: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Causality Behind Experimental Choices: The B3LYP functional provides a good balance between computational cost and accuracy for many organic systems. The 6-31+G(d,p) basis set is a widely accepted standard for obtaining reliable geometries and electronic properties for molecules containing first and second-row elements, as well as halogens.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]
Experimental Protocol:
-
Orbital Energy Calculation: Using the optimized geometry from section 2.1, perform a single-point energy calculation at the B3LYP/6-31+G(d,p) level of theory.
-
Data Extraction: Extract the energies of the HOMO and LUMO.
-
HOMO-LUMO Gap Calculation: Calculate the energy gap (ΔE) as: ΔE = ELUMO - EHOMO.
-
Visualization: Generate isosurface plots of the HOMO and LUMO to visualize their spatial distribution.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[1]
Experimental Protocol:
-
MEP Calculation: Calculate the molecular electrostatic potential on the electron density surface using the optimized geometry.
-
Visualization: Generate a color-coded MEP map. Typically, red indicates regions of high electron density (nucleophilic sites), while blue represents regions of low electron density (electrophilic sites).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability.[1]
Experimental Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized structure at the B3LYP/6-31+G(d,p) level of theory.
-
Data Analysis: Analyze the output to identify significant donor-acceptor interactions and their stabilization energies (E(2)).
Excited State Analysis with TD-DFT
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.[6][7]
Experimental Protocol:
-
TD-DFT Calculation: Perform a TD-DFT calculation at the B3LYP/6-31+G(d,p) level of theory using the optimized ground-state geometry.
-
Excitation Energy and Oscillator Strength Calculation: Calculate the excitation energies, corresponding wavelengths, and oscillator strengths for the first few singlet excited states.
-
Spectral Simulation: Simulate the UV-Vis absorption spectrum based on the calculated data.
Anticipated Results and Discussion
Based on the known effects of the trifluoromethoxy group and studies on similar molecules, we can anticipate the following outcomes:
| Parameter | Anticipated Value/Observation | Implication |
| HOMO-LUMO Gap | A relatively large energy gap. | High chemical stability and low reactivity.[1] |
| MEP Map | Negative potential (red) localized on the oxygen atoms of the carbonyl and hydroxyl groups. Positive potential (blue) around the hydrogen of the hydroxyl group and the aldehyde proton. | The carbonyl oxygen and hydroxyl oxygen are likely sites for electrophilic attack, while the acidic protons are susceptible to nucleophilic attack.[1] |
| NBO Analysis | Significant hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring. | These interactions contribute to the overall stability of the molecule. |
| UV-Vis Spectrum | Strong absorption bands in the UV region corresponding to π → π* and n → π* transitions. | The trifluoromethoxy group may cause a slight shift in the absorption maxima compared to unsubstituted benzaldehyde. |
The strong electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to 4-hydroxy-3-methoxybenzaldehyde.[8] This will influence the molecule's redox properties and its interactions with biological targets.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: A streamlined workflow for the theoretical analysis.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of the electronic structure of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecule's stability, reactivity, and spectroscopic properties. These theoretical predictions can guide further experimental work and accelerate the development of new drugs and materials based on this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]
- 8. journal.uctm.edu [journal.uctm.edu]
A Technical Guide to the Biological Activities of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Derivatives: Synthesis, Mechanisms, and Evaluation Protocols
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and strong electron-withdrawing properties, making it an attractive substituent for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a versatile scaffold for chemical synthesis. While direct research on the biological activities of its derivatives is emerging, this guide synthesizes information from structurally related compounds to project potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. We present detailed synthetic schemes for the preparation of key derivatives such as Schiff bases and chalcones, elucidate potential mechanisms of action through relevant signaling pathways, and provide robust, step-by-step protocols for the in-vitro evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
The Scientific Rationale: The Promise of a Fluorinated Scaffold
The benzene ring is a privileged scaffold in drug discovery, and its functionalization dictates its biological properties. The subject of this guide, this compound, possesses three key features that make its derivatives promising candidates for biological investigation:
-
The Aldehyde Group: A versatile chemical handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and hydrazones.
-
The Hydroxyl Group: Capable of acting as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. Its presence also offers a site for further derivatization.
-
The Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of other functional groups and imparts unique properties. Compared to a methoxy group, it is more lipophilic and a stronger electron-withdrawing group, which can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein[1].
Derivatives of benzaldehyde are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4]. The introduction of the trifluoromethoxy group is anticipated to modulate these activities, potentially leading to the discovery of novel and potent therapeutic agents.
Synthesis of Key Derivatives
The aldehyde functionality of this compound serves as a key reaction point for the synthesis of various derivatives. Below are generalized, yet detailed, synthetic protocols for two major classes of derivatives: Schiff bases and chalcones.
Synthesis of Schiff Base Derivatives
Schiff bases (or imines) are synthesized by the condensation of a primary amine with an aldehyde. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects[5][6].
Experimental Protocol: General Synthesis of a Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of a primary amine (e.g., a substituted aniline or an amino acid).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid protonates the oxygen of the carbonyl group, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond (>C=N-) is typically confirmed by a characteristic peak in the IR spectrum around 1600-1650 cm⁻¹ and the disappearance of the aldehyde proton peak in the ¹H NMR spectrum.
Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors in the biosynthesis of flavonoids and are known to possess significant antimicrobial, anti-inflammatory, and anticancer activities[2][7][8]. They are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.
Experimental Protocol: General Synthesis of a Chalcone Derivative
-
Reactant Preparation: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.
-
Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture with constant stirring. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The enolate ion attacks the carbonyl carbon of the benzaldehyde, leading to an aldol addition product, which then dehydrates to form the α,β-unsaturated ketone (chalcone).
-
Isolation and Purification: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize the excess base, which will cause the chalcone to precipitate. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification and Characterization: Purify the crude chalcone by recrystallization from ethanol. Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: General Synthetic Workflow
Caption: General synthetic routes for Schiff base and chalcone derivatives.
Potential Biological Activities and Mechanisms of Action
While literature specifically detailing the biological activities of this compound derivatives is limited, strong inferences can be drawn from studies on structurally similar compounds, particularly those containing a trifluoromethoxy group.
Antimicrobial and Antifungal Activity
Chalcones containing trifluoromethyl and trifluoromethoxy groups have been synthesized and shown to possess significant antibacterial and antifungal properties[7][8][9]. A study on novel fluorinated chalcones demonstrated that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group[7][8][9].
Structure-Activity Relationship (SAR) Insights:
-
Trifluoromethoxy Group: The high lipophilicity of the -OCF₃ group can enhance the ability of the compound to penetrate microbial cell membranes[7][8][9].
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the chalcone or Schiff base scaffold significantly influence the antimicrobial activity. Electron-donating or withdrawing groups can modulate the electronic properties and steric profile of the molecule, affecting its interaction with microbial targets.
Table 1: Antimicrobial Activity of Representative Trifluoromethoxy-Substituted Chalcones
| Compound ID | Test Organism | MIC (µM)[7] |
| B3 | Staphylococcus aureus | 48 |
| Bacillus subtilis | 24 | |
| Escherichia coli | 12 | |
| Proteus vulgaris | 12 | |
| Benzyl Penicillin | Staphylococcus aureus | 95 |
| Bacillus subtilis | 95 | |
| Escherichia coli | 95 | |
| Proteus vulgaris | 95 |
Note: Compound B3 is (E)-3-(1H-indol-3-yl)-1-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one. Data from[7].
Anticancer Activity
Benzaldehyde derivatives, including Schiff bases and chalcones, are well-documented for their cytotoxic effects against various cancer cell lines[4]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The trifluoromethyl group has been shown to enhance the anticancer activity of isoxazole-based molecules, suggesting that the trifluoromethoxy group could have a similar or even more pronounced effect[3].
Potential Mechanisms of Action:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can be evaluated by assays that measure the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.
-
Cell Cycle Arrest: Compounds may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase). This can be analyzed using flow cytometry.
-
Inhibition of Signaling Pathways: Cancer cell growth and survival are often driven by aberrant signaling pathways. Benzaldehyde itself has been shown to inhibit multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR and NF-κB[6]. Derivatives of this compound may act as inhibitors of key kinases or other proteins within these pathways.
Diagram: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of pro-survival signaling pathways by derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Chalcones and Schiff bases are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling pathways such as NF-κB. Given the structural similarities, derivatives of this compound are plausible candidates for anti-inflammatory activity.
Protocols for Biological Evaluation
To ascertain the biological activities of newly synthesized this compound derivatives, a systematic and robust evaluation using standardized in-vitro assays is essential.
In-Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is commonly used as an indicator of cell viability and cytotoxicity.
Experimental Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Perspectives
The scaffold of this compound holds considerable promise for the development of novel therapeutic agents. The unique electronic and lipophilic properties imparted by the trifluoromethoxy group, combined with the synthetic versatility of the benzaldehyde moiety, provide a rich platform for drug discovery. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of its derivatives. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, promising lead compounds should be advanced to more complex in-vitro and in-vivo models to elucidate their mechanisms of action and assess their therapeutic potential.
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anticancer activities of Schiff base and its lanthanum complex. | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde in Schiff Base Formation
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Schiff Base Synthesis
The synthesis of Schiff bases, characterized by the foundational imine (-C=N-) linkage, remains a cornerstone of synthetic chemistry, with profound implications across medicinal chemistry, material science, and catalysis.[1] The strategic selection of the aldehyde precursor is paramount, as its electronic and steric properties directly influence the reactivity, stability, and ultimately, the functional attributes of the resulting Schiff base. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde emerges as a particularly compelling starting material. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in modern drug design.[2][3][4] This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of Schiff bases derived from this versatile aldehyde.
Chemical & Physical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 53104-95-3 |
| Molecular Formula | C₈H₅F₃O₃ |
| Molecular Weight | 206.12 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Reaction Mechanism and the Influence of the Trifluoromethoxy Group
The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The reaction typically proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then undergoes dehydration, typically under acidic or basic catalysis, to form the stable imine (Schiff base) and a molecule of water.
The trifluoromethoxy group at the meta-position to the aldehyde functionality exerts a strong electron-withdrawing effect. This inductively deactivates the aromatic ring but, more importantly, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This can potentially lead to faster reaction rates compared to analogues with electron-donating groups. The presence of the hydroxyl group in the para-position can participate in intramolecular hydrogen bonding, which may influence the compound's reactivity and the properties of the resulting Schiff base.[5]
Caption: General mechanism of Schiff base formation.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of Schiff bases from this compound. Optimization may be required depending on the specific primary amine used.
Protocol 1: General Synthesis of a Schiff Base using a Substituted Aniline
This protocol is adapted from a similar synthesis utilizing a substituted nitrobenzaldehyde and is expected to yield good results with this compound due to the comparable electronic effects of the substituents.[6]
Materials:
-
This compound (1.0 mmol, 206.1 mg)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 mmol)
-
Absolute Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (5 mL). Stir the mixture until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve the substituted aniline (1.0 mmol) in absolute ethanol (5 mL).
-
Add the aniline solution to the aldehyde solution in the round-bottom flask with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The formation of a new, less polar spot indicates the formation of the Schiff base.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven at a low temperature.
Caption: Experimental workflow for Schiff base synthesis.
Characterization of the Resulting Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new strong band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[5][7] |
| ¹H NMR Spectroscopy | Disappearance of the aldehydic proton signal (around 9.5-10.5 ppm). Appearance of a new singlet for the imine proton (-CH=N-), typically in the downfield region (around 8.0-9.0 ppm). The signals for the aromatic protons will also be present, and their chemical shifts may be altered compared to the starting materials.[8] |
| ¹³C NMR Spectroscopy | Disappearance of the carbonyl carbon signal of the aldehyde (around 190 ppm). Appearance of a new signal for the imine carbon (-CH=N-), typically in the range of 150-165 ppm.[8] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Applications in Research and Drug Development
Schiff bases derived from this compound are promising candidates for a variety of applications, largely due to the unique properties conferred by the trifluoromethoxy group.
Antimicrobial Agents
The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in the development of potent antimicrobial agents.[5] Schiff bases containing this group are expected to exhibit significant antibacterial and antifungal activities.[9] The increased lipophilicity can enhance the compound's ability to penetrate microbial cell membranes, while the electronic effects can influence its interaction with biological targets.[9][10]
Anticancer and Antitumor Agents
Numerous Schiff bases have been investigated for their potential as anticancer agents.[1] The imine linkage and the overall molecular geometry of these compounds allow for chelation with metal ions and interaction with biological macromolecules, including DNA and various enzymes. The trifluoromethoxy group can enhance the cytotoxic activity of these compounds.
Materials Science and Coordination Chemistry
The phenolic hydroxyl group and the imine nitrogen of these Schiff bases make them excellent ligands for the formation of stable metal complexes.[5][10] These complexes can have interesting magnetic, optical, and catalytic properties, making them suitable for applications in materials science, such as in the development of novel sensors or catalysts.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel Schiff bases. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the aldehyde and imparts desirable physicochemical properties to the resulting imines. The protocols and characterization guidelines provided herein offer a solid foundation for researchers to explore the synthesis and application of these promising compounds in drug discovery, materials science, and beyond.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel TAK1 Inhibitors Utilizing 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways.[1][2] Its role in mediating signals for cytokines like TNF-α and IL-1β makes it a high-value therapeutic target for a spectrum of diseases, including autoimmune disorders and various cancers.[3][4][5] This document provides a comprehensive guide for the rational design and synthesis of potent and selective TAK1 inhibitors, using 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde as a versatile starting material. We present a detailed, multi-step synthetic route to a 2,4-disubstituted pyrimidine scaffold, a core motif in many kinase inhibitors.[6] The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not just procedural steps but also the underlying chemical logic to empower innovation in the synthesis of novel therapeutic agents.
Introduction: The Therapeutic Rationale for TAK1 Inhibition
TAK1 is a central integrator of cellular stress and inflammatory signals.[3] Upon activation by upstream ligands such as TNF-α, IL-1β, and Toll-like receptor (TLR) agonists, TAK1 initiates downstream signaling cascades, primarily through the activation of the NF-κB and p38/JNK MAPK pathways.[3][7] This signaling cascade is essential for the transcription of pro-inflammatory genes and cell survival. Dysregulation of the TAK1 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases and malignancies.[2][4] Therefore, small molecule inhibitors of TAK1 have significant therapeutic potential.
The precursor, this compound, is an attractive starting point for the synthesis of kinase inhibitors. The trifluoromethoxy group can enhance metabolic stability and binding affinity, while the hydroxyl and aldehyde functionalities provide versatile handles for a variety of chemical transformations.[8][9][10]
The TAK1 Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the central role of TAK1 in mediating pro-inflammatory signals. TAK1, in complex with its binding partners TAB1 and TAB2/3, is activated via upstream signals from receptors like TNFR1 and TLR4.[3] Activated TAK1 then phosphorylates downstream kinases, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory mediators. The inhibitors synthesized via the following protocols are designed to be ATP-competitive, binding to the kinase domain of TAK1 and preventing the phosphorylation of its substrates, thereby blocking the downstream signaling cascade.
Caption: TAK1 Signaling Cascade and Point of Inhibition.
Overall Synthetic Workflow
The synthesis is designed in three main stages: functional group manipulation of the starting benzaldehyde, construction of the core pyrimidine heterocycle, and final diversification through cross-coupling to yield the target inhibitor.
Caption: Multi-stage synthetic workflow for TAK1 inhibitors.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (Intermediate 2)
-
Rationale: Protection of the phenolic hydroxyl group as a methyl ether prevents its interference in subsequent reactions, particularly those involving basic or organometallic reagents. Methylation is a robust and high-yielding transformation.
-
Materials:
-
This compound (1 )
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1 ) (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add iodomethane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 2 .
-
Protocol 4.2: Synthesis of N-(4-methoxy-3-(trifluoromethoxy)benzyl)acetamide (Intermediate 4)
-
Rationale: This two-step, one-pot procedure converts the aldehyde into a more versatile primary amine, which is then immediately protected as an acetamide for stability and purification. This sequence is a reliable alternative to direct reductive amination.
-
Materials:
-
Intermediate 2
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Acetic Anhydride
-
Zinc dust
-
Acetic Acid
-
-
Procedure:
-
Oxime formation: Dissolve Intermediate 2 (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and pyridine. Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Reduction and Acetylation: To the crude oxime, add acetic acid. Cool the mixture in an ice bath and add zinc dust (3.0 eq) portion-wise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction at room temperature for 4-6 hours.
-
Add acetic anhydride (1.5 eq) and stir for an additional 1 hour.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by chromatography to afford Intermediate 4 .
-
Protocol 4.3: Synthesis of the 2,4-Disubstituted Pyrimidine Core (Intermediate 6)
-
Rationale: This protocol builds the central pyrimidine ring, a common scaffold in kinase inhibitors. A Vilsmeier-Haack type reaction followed by cyclization with a guanidine derivative is a classic and effective method for constructing this heterocycle.
-
Materials:
-
Intermediate 4
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous DMF
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
-
Procedure:
-
Vilsmeier-Haack Reagent Formation: In a flask cooled in an ice bath, add POCl₃ (3.0 eq) to anhydrous DMF (5.0 eq) dropwise. Stir for 30 minutes.
-
Add a solution of Intermediate 4 (1.0 eq) in DMF to the Vilsmeier-Haack reagent.
-
Heat the reaction mixture to 80°C for 4-6 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Cyclization: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.
-
Add the aqueous mixture from step 4 to the guanidine solution and reflux for 8-12 hours.
-
Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Dry the organic layer and purify by chromatography to obtain the chlorinated pyrimidine intermediate 6 .
-
Protocol 4.4: Suzuki Cross-Coupling for Final Inhibitor Synthesis (Product 7)
-
Rationale: The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 4-position of the pyrimidine ring. This step is crucial for tuning the inhibitor's selectivity and potency.
-
Materials:
-
Intermediate 6
-
Desired Arylboronic acid (e.g., 4-pyridylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Aqueous sodium carbonate solution (2M)
-
1,4-Dioxane
-
-
Procedure:
-
To a degassed mixture of Intermediate 6 (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq) in 1,4-dioxane, add the 2M sodium carbonate solution.
-
Heat the reaction mixture to 90-100°C under an inert atmosphere (e.g., Argon or Nitrogen) for 6-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield the protected final product.
-
Protocol 4.5: Deprotection to Yield Final TAK1 Inhibitor
-
Rationale: The final step is the removal of the methyl protecting group from the phenolic hydroxyl to unmask the final inhibitor. Boron tribromide is a potent reagent for the cleavage of aryl methyl ethers.
-
Materials:
-
Protected final product from Protocol 4.4
-
Boron tribromide (BBr₃) (1M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected product (1.0 eq) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Add the BBr₃ solution (2.0-3.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract with ethyl acetate, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by preparative HPLC to obtain the final TAK1 inhibitor.
-
Data Presentation: Representative TAK1 Inhibitors
The potency of newly synthesized inhibitors should be compared against known standards.
| Compound Name | TAK1 IC₅₀ (nM) | Kinase Selectivity Profile | Reference |
| 5Z-7-Oxozeaenol | 5.6 | Also inhibits MEK1, ERK2 | [4] |
| Takinib | ~10 | Selective for TAK1 | [3] |
| NG25 | 3.5 | Dual TAK1/MAP4K2 inhibitor | [11] |
| HS-276 | 2.5 | Highly selective for TAK1 | [12] |
| Synthesized Compound | To be determined | To be determined | N/A |
Conclusion
This application note provides a robust and adaptable synthetic strategy for the development of novel TAK1 inhibitors from the versatile precursor, this compound. The detailed, step-by-step protocols, coupled with the rationale behind each chemical transformation, are intended to provide researchers with a solid foundation for their drug discovery efforts. The modularity of the final Suzuki cross-coupling step allows for the creation of a diverse library of analogues for extensive structure-activity relationship (SAR) studies. The ultimate goal is the identification of potent, selective, and drug-like TAK1 inhibitors with the potential for clinical development in the treatment of inflammatory diseases and cancer.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Structure-guided development of covalent TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. At the heart of this chemical space lies 4-hydroxy-3-(trifluoromethoxy)benzaldehyde, a versatile building block that provides a gateway to a diverse array of complex molecular architectures with significant therapeutic potential.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It delves into the practical applications of this compound as a key starting material in the synthesis of medicinally relevant compound classes, including Schiff bases, hydrazones, and benzimidazoles. Beyond a mere recitation of synthetic steps, this document elucidates the causal relationships behind experimental choices and provides detailed, field-proven protocols to empower your research endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 206.12 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Solid | |
| CAS Number | 53104-95-3 | Santa Cruz Biotechnology[1] |
| Solubility | Insoluble in water | Thermo Fisher Scientific[2] |
Safety Note: this compound is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The compound may also cause respiratory irritation and is harmful if swallowed. Handle in a well-ventilated fume hood.
Application I: Synthesis of Schiff Bases with Potential Antimicrobial Activity
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[3][4]. The synthesis of Schiff bases from this compound involves a straightforward condensation reaction with a primary amine. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde and the properties of the resulting Schiff base.
General Synthetic Workflow: Schiff Base Formation
The general workflow for the synthesis of Schiff bases from this compound is depicted below.
Caption: General workflow for Schiff base synthesis.
Protocol: Synthesis of a this compound Schiff Base
This protocol is adapted from general methods for Schiff base synthesis[5][6][7].
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the primary amine (e.g., aniline).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base can be collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Further purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
Expected Biological Activity
While specific data for Schiff bases derived from this compound is limited, analogous compounds have demonstrated significant antimicrobial activity[8][9][10][11]. The presence of the trifluoromethoxy group is anticipated to enhance lipophilicity, potentially improving cell membrane penetration and biological activity.
Table of Antimicrobial Activity for Analogous Schiff Bases
| Compound Class | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Benzaldehyde-derived Schiff bases | Escherichia coli | MIC: 62.5 µg/ml | [10] |
| Benzaldehyde-derived Schiff bases | Staphylococcus aureus | MIC: 62.5 µg/ml | [10] |
| Benzaldehyde-derived Schiff bases | Candida albicans | MIC: 62.5-250 µg/ml | [10] |
| Substituted Benzaldehyde Schiff Bases | Gram-positive bacteria | Zone of inhibition: 0.9-3.0 cm | [11] |
| Substituted Benzaldehyde Schiff Bases | Gram-negative bacteria | Zone of inhibition: 0.7-2.5 cm | [11] |
Application II: Synthesis of Hydrazones as Potential Enzyme Inhibitors
Hydrazones, containing the -C=N-NH-C(=O)- scaffold, are another class of compounds with a rich history in medicinal chemistry, exhibiting activities such as enzyme inhibition, anticonvulsant, and anti-inflammatory effects[2][3][12][13][14]. The synthesis of hydrazones from this compound is achieved through the condensation with a hydrazide.
General Synthetic Workflow: Hydrazone Formation
The general workflow for the synthesis of hydrazones from this compound is outlined below.
Caption: General workflow for hydrazone synthesis.
Protocol: Synthesis of a this compound Hydrazone
This protocol is based on established methods for hydrazone synthesis[15][16][17].
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazide (e.g., isonicotinic hydrazide)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol or ethanol in a round-bottom flask.
-
Add a solution of 1.0 equivalent of the hydrazide in the same solvent.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
-
Dry the final product under vacuum.
Application in Enzyme Inhibition
Hydrazones derived from trifluoromethyl-substituted benzaldehydes have shown promising activity as enzyme inhibitors, particularly against cholinesterases[12][13]. The trifluoromethoxy group in the target hydrazones may confer similar or enhanced inhibitory properties.
Table of Enzyme Inhibitory Activity for Analogous Hydrazones
| Hydrazone Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 4-(Trifluoromethyl)benzohydrazide derivatives | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [12][13] |
| 4-(Trifluoromethyl)benzohydrazide derivatives | Butyrylcholinesterase (BuChE) | 19.1 - 881.1 | [12][13] |
| 3,5-dimethoxy-4-hydroxybenzaldehyde derivatives | α-glucosidase | Data not specified | [2][18] |
Application III: Synthesis of Benzimidazoles as Anticancer Agents
Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry, with numerous approved drugs containing this core structure. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anthelmintic effects[8][19][20]. The synthesis of 2-substituted benzimidazoles from this compound typically involves a condensation reaction with an o-phenylenediamine, often under acidic or oxidative conditions.
General Synthetic Workflow: Benzimidazole Formation
The general workflow for the synthesis of benzimidazoles from this compound is illustrated below.
Caption: General workflow for benzimidazole synthesis.
Protocol: Synthesis of a 2-Substituted Benzimidazole
This protocol is a general method adapted from established procedures for benzimidazole synthesis[4][21][22][23][24].
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (p-TsOH) or an oxidizing agent (e.g., sodium metabisulfite)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, dissolve 1.0 equivalent of o-phenylenediamine and 1.0 equivalent of this compound in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) to precipitate the crude benzimidazole.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Dry the purified benzimidazole derivative.
Potential as Anticancer Agents
Benzimidazole derivatives have shown significant promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines[8][9][19][20][25]. The introduction of the 4-hydroxy-3-(trifluoromethoxy)phenyl moiety at the 2-position of the benzimidazole core could lead to novel compounds with enhanced anticancer efficacy.
Table of Anticancer Activity for Analogous Benzimidazole Derivatives
| Benzimidazole Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1,2-diarylbenzimidazoles | HeLa, HepG2, A549, MCF-7 | GI₅₀: 0.71–2.41 μM | [25] |
| Benzimidazole-containing 1,2,3-Triazoles | A-549 (Lung Cancer) | IC₅₀: 20.18 - 28.29 µM | [9] |
| Benzimidazole-containing 1,2,3-Triazoles | MCF-7 (Breast Cancer) | IC₅₀: 21.26 - 30.35 µM | [9] |
| Substituted Benzimidazoles | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity | [20] |
Conclusion
This compound stands as a pivotal building block in medicinal chemistry, offering a direct and efficient route to a variety of heterocyclic scaffolds with proven therapeutic relevance. The protocols and application notes provided herein serve as a practical guide for researchers to harness the potential of this versatile reagent in the design and synthesis of novel drug candidates. The unique electronic and steric properties conferred by the trifluoromethoxy group warrant further exploration of its derivatives in the pursuit of next-generation therapeutics.
References
- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 2. "Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl " by BEDRİYE SEDA KURŞUN AKTAR, YUSUF SICAK et al. [journals.tubitak.gov.tr]
- 3. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. globalconference.info [globalconference.info]
- 6. ijmrsti.com [ijmrsti.com]
- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 12. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. benchchem.com [benchchem.com]
- 23. Benzimidazole synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formylation of Trifluoromethoxyphenol
Introduction
Formylated phenols, particularly salicylaldehydes and their derivatives, are pivotal intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The introduction of a trifluoromethoxy (-OCF₃) group into these structures is of particular interest to drug development professionals. This moiety is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of bioactive molecules, often leading to improved pharmacological profiles.[1][2]
However, the formylation of trifluoromethoxyphenols presents a significant synthetic challenge. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions.[1] This deactivation necessitates harsher reaction conditions, which can lead to side reactions and lower yields. Furthermore, predicting and controlling the regioselectivity of the formylation on a phenol ring bearing a trifluoromethoxy substituent requires a nuanced understanding of the interplay between the directing effects of the hydroxyl and trifluoromethoxy groups.
These application notes provide a comprehensive guide for researchers and scientists on the experimental setup for the formylation of trifluoromethoxyphenol. We will explore several robust methods, detailing the underlying chemical principles, providing step-by-step protocols, and discussing the expected outcomes for different isomers of trifluoromethoxyphenol.
Understanding the Chemistry: Directing Effects and Reactivity
The formylation of trifluoromethoxyphenol is an electrophilic aromatic substitution reaction. The regiochemical outcome is primarily dictated by the directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a strongly deactivating, meta-director with respect to itself, primarily due to the strong inductive electron-withdrawing effect of the fluorine atoms.[3] However, in the context of a phenol, the directing effect of the hydroxyl group is dominant. The -OCF₃ group's primary role is to decrease the overall nucleophilicity of the ring, making the reaction more challenging than the formylation of electron-rich phenols.
The interplay of these effects means that formylation will occur at the positions ortho or para to the hydroxyl group. The specific position of the -OCF₃ group on the starting phenol will influence the steric hindrance and electronic density at these positions, thereby affecting the final product distribution.
Recommended Formylation Methodologies
Given the electron-deficient nature of the trifluoromethoxyphenol ring, methods that are effective for phenols with other electron-withdrawing groups are the most promising. We will focus on two primary strategies: the Modified Duff Reaction and the Magnesium-Mediated ortho-Formylation. A third, more classical approach, the Rieche Formylation, will also be discussed as a potential, albeit likely less efficient, alternative.
Method 1: Modified Duff Reaction in Strong Acid
The Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent, is traditionally used for electron-rich phenols.[4] However, modifications using strong acids like trifluoroacetic acid (TFA) as the solvent have proven effective for the formylation of phenols bearing electron-withdrawing groups, such as the nitro group.[5][6] This approach is well-suited for trifluoromethoxyphenol.
Causality of Experimental Choices:
-
Hexamethylenetetramine (HMTA): In an acidic medium, HMTA generates an electrophilic iminium ion, which is the active formylating species.[4]
-
Trifluoroacetic Acid (TFA): TFA serves as both the solvent and a strong acid catalyst. Its use enhances the electrophilicity of the iminium ion and is crucial for promoting the reaction on the deactivated aromatic ring.[6]
-
Hydrolysis: The initial product of the reaction is a Schiff base, which is subsequently hydrolyzed with aqueous acid to yield the desired aldehyde.[4]
Experimental Workflow:
Caption: Workflow for the Modified Duff Reaction.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trifluoromethoxyphenol (1.0 eq). To this, add trifluoroacetic acid (TFA) as the solvent (a concentration of 0.5-1.0 M is a good starting point).
-
Addition of Reagent: Add hexamethylenetetramine (HMTA, 1.5-2.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of TFA is approximately 72 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and a dilute aqueous acid solution (e.g., 2 M HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate Schiff base.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Regioselectivity:
-
For 4-trifluoromethoxyphenol: The primary product is expected to be 2-hydroxy-5-(trifluoromethoxy)benzaldehyde .
-
For 3-trifluoromethoxyphenol: A mixture of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde and 2-hydroxy-6-(trifluoromethoxy)benzaldehyde is likely. The ratio will depend on the relative steric hindrance and electronic effects.
-
For 2-trifluoromethoxyphenol: Formylation is expected to occur primarily at the less sterically hindered para-position to the hydroxyl group, yielding 4-hydroxy-3-(trifluoromethoxy)benzaldehyde .[7]
Method 2: Magnesium-Mediated ortho-Formylation
This method, often referred to as the Casnati-Skattebøl reaction, is highly effective for the exclusive ortho-formylation of phenols, including those with electron-withdrawing groups such as cyano and ester functionalities.[8][9] The key to its success lies in the formation of a magnesium phenoxide complex that directs the formylating agent to the ortho position.
Causality of Experimental Choices:
-
Magnesium Dichloride (MgCl₂): In the presence of a base, MgCl₂ reacts with the phenol to form a magnesium phenoxide. The magnesium ion then acts as a Lewis acid, coordinating with the formylating agent.[8]
-
Triethylamine (Et₃N): A non-nucleophilic base used to deprotonate the phenol and facilitate the formation of the magnesium phenoxide.
-
Paraformaldehyde: A stable, solid source of formaldehyde, which acts as the C1 electrophile in this reaction.[9][10]
-
Chelation Control: The magnesium ion is believed to form a six-membered transition state with the phenoxide and formaldehyde, which sterically favors the delivery of the formyl group to the ortho position.
Experimental Workflow:
Caption: Workflow for Magnesium-Mediated ortho-Formylation.
Detailed Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous magnesium dichloride (1.5 eq) and paraformaldehyde (2.0-3.0 eq).[9][10]
-
Solvent and Base Addition: Add an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF), followed by the dropwise addition of dry triethylamine (3.75 eq).[9]
-
Substrate Addition: Add a solution of trifluoromethoxyphenol (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. Note that phenols with electron-withdrawing groups may require longer reaction times.[9]
-
Work-up: Cool the reaction to room temperature and carefully quench by adding a dilute aqueous acid solution (e.g., 1 M HCl).[10]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expected Regioselectivity:
This method is highly selective for ortho-formylation.[8][10]
-
For 4-trifluoromethoxyphenol: The exclusive product is expected to be 2-hydroxy-5-(trifluoromethoxy)benzaldehyde .
-
For 3-trifluoromethoxyphenol: A mixture of 2-hydroxy-4-(trifluoromethoxy)benzaldehyde and 2-hydroxy-6-(trifluoromethoxy)benzaldehyde is anticipated.
-
For 2-trifluoromethoxyphenol: The primary product will be 2-hydroxy-3-(trifluoromethoxy)benzaldehyde .[11] Some para-formylation to yield This compound may occur if the ortho positions are highly hindered, but this is less likely with this method.
Method 3: Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[12] While this method generally gives excellent yields and good regioselectivity for electron-rich phenols, its application to electron-deficient substrates like trifluoromethoxyphenol may result in lower yields.[8][13]
Causality of Experimental Choices:
-
Dichloromethyl methyl ether: This reagent serves as the electrophilic source of the formyl group. In the presence of a Lewis acid, it forms a highly reactive dichloromethyl cation equivalent.
-
Titanium tetrachloride (TiCl₄): A strong Lewis acid that activates the dichloromethyl methyl ether. For phenols, TiCl₄ can also coordinate with the hydroxyl group, which can enhance ortho-selectivity.[8]
Experimental Workflow:
Caption: Workflow for the Rieche Formylation.
Detailed Protocol:
-
Reaction Setup: Under an inert atmosphere, dissolve trifluoromethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2.0-2.5 eq) dropwise to the cooled solution. Stir for 30-60 minutes at 0 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Summary of Quantitative Data
| Method | Key Reagents | Typical Yields (Electron-Deficient Phenols) | Selectivity | Key Considerations |
| Modified Duff Reaction | HMTA, TFA | Moderate to Good | Primarily ortho to -OH, but para possible | Requires strong acid; long reaction times.[5][6] |
| Mg-Mediated Formylation | MgCl₂, Et₃N, Paraformaldehyde | Good to Excellent | Exclusively ortho to -OH | Requires anhydrous conditions; sensitive to steric hindrance.[8][9][10] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Variable (Potentially Lower) | Primarily ortho due to chelation | Requires highly toxic/carcinogenic reagent and strict anhydrous conditions.[8][13] |
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Handle with extreme care and avoid inhalation of vapors.
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a corrosive liquid that reacts violently with water, releasing HCl gas. It should be handled under strictly anhydrous conditions.
-
Dichloromethyl methyl ether: This reagent is a highly flammable, toxic, and carcinogenic liquid.[9][10] It should only be handled in a fume hood by trained personnel with appropriate secondary containment. Avoid inhalation and skin contact.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction - Lookchem [lookchem.com]
- 6. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 7. 53104-95-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rieche formylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction and Scope
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in biochemical research and as a potential intermediate in the synthesis of complex pharmaceutical compounds.[1][2] The trifluoromethoxy group imparts unique electronic properties and can influence the metabolic stability and lipophilicity of derivative molecules, making it a valuable building block. Consequently, the accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and performing purity assessments in drug development workflows.
This document provides a comprehensive guide to the validated analytical methods for the quantification of this compound. We will detail robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prevalent and reliable techniques for this purpose. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detection parameters, is explained to provide a deeper understanding beyond a simple recitation of steps. Additionally, supportive spectroscopic data for compound identification is discussed.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development. Key properties for this compound are summarized below. Its insolubility in water, for instance, directly dictates the choice of solvents for sample preparation and the composition of chromatographic mobile phases.[2]
| Property | Value | Source(s) |
| CAS Number | 53104-95-3 | [1][3][4] |
| Molecular Formula | C₈H₅F₃O₃ | [1][3][4] |
| Molecular Weight | 206.12 g/mol | [1][3][4] |
| Appearance | Pale cream to pale orange or pale brown crystals/powder | [5] |
| Melting Point | 75.0 - 81.0 °C | [5] |
| Solubility | Insoluble in water | [2] |
Primary Quantification Method: Reverse-Phase HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the premier method for quantifying this compound.[6] This technique is ideally suited due to the compound's aromatic structure, which contains a strong chromophore, allowing for sensitive UV detection. The methodology separates the analyte from non-polar and closely related impurities based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6]
Rationale for Method Design
-
Stationary Phase (C18): A C18 column is selected for its excellent retention and separation of moderately non-polar compounds like substituted benzaldehydes. Its hydrophobic nature provides the necessary interaction with the aromatic ring of the analyte.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution using acetonitrile and water is employed to ensure efficient separation of the main analyte from potential early-eluting polar impurities and late-eluting non-polar byproducts. The use of a gradient provides sharp peaks and reduces analysis time.
-
Acid Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves a crucial purpose: it protonates the phenolic hydroxyl group on the analyte. This suppresses its ionization, leading to a single, well-defined chromatographic peak, improved peak shape, and more consistent retention times.
-
UV Detection Wavelength (280 nm): Aromatic aldehydes exhibit significant UV absorbance. A detection wavelength of 280 nm is chosen as it typically provides a strong signal for this class of compounds, ensuring high sensitivity.[6]
Detailed HPLC Protocol
-
System: HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Reagents: this compound analytical standard, HPLC-grade acetonitrile, HPLC-grade water, Formic acid (LC-MS grade).
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 53104-95-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98+%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 6. benchchem.com [benchchem.com]
Topic: A Robust, Validated RP-HPLC Method for Purity Assessment of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. This molecule is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for downstream process efficiency and final product quality. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This guide is designed to be a self-contained, authoritative resource, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Analyte Properties & Chromatographic Considerations
A successful HPLC method begins with a thorough understanding of the analyte's properties.
Chemical Structure:
-
Compound: this compound
-
Key Functional Groups: Phenolic hydroxyl (-OH), benzaldehyde (-CHO), and trifluoromethoxy (-OCF₃) group.
Physicochemical Properties:
-
Polarity: The molecule possesses both polar (hydroxyl, aldehyde) and non-polar (benzene ring, trifluoromethoxy) characteristics, making it ideally suited for reversed-phase chromatography.
-
Solubility: It is reported as insoluble in water but soluble in organic solvents like methanol and acetonitrile.[5][6] This dictates the choice of diluent for sample preparation.
-
Acidity (pKa): The phenolic hydroxyl group is weakly acidic. While the exact pKa is not readily published, analogous phenols have a pKa in the range of 7-10. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the hydroxyl group in its non-ionized (protonated) state. A mobile phase pH of ≤ 3 is therefore a logical starting point.
-
UV Absorbance: The presence of the substituted benzene ring, a chromophore, ensures strong UV absorbance. A UV-Vis or Diode Array Detector (DAD) is the detector of choice. An initial scan is required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Based on these properties, a reversed-phase HPLC method using a C18 stationary phase is the most logical and scientifically sound approach.[7][8][9]
Materials and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A robust, end-capped C18 column (e.g., Waters Sunfire™ C18, 4.6 x 250 mm, 5 µm) is a suitable starting point.[9]
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagents: HPLC-grade water (18.2 MΩ·cm), phosphoric acid (85%), or trifluoroacetic acid (TFA).
-
Sample Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended as a starting point.
HPLC Method Development Protocol
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation of the main peak from any potential impurities.
Workflow for HPLC Method Development
The logical flow from initial assessment to a finalized method is crucial for efficient development.
Caption: A systematic workflow for HPLC method development.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in the chosen diluent.
-
Prepare a working standard solution at approximately 0.1 mg/mL by diluting the stock solution. This concentration is typically suitable for purity analysis.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Wavelength Selection (λmax Determination):
-
Inject the working standard solution (0.1 mg/mL).
-
Using the DAD, acquire UV spectra from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For substituted benzaldehydes, this is often in the 254-280 nm range. This λmax will be used for all subsequent analysis to ensure maximum sensitivity.
-
-
Column and Mobile Phase Screening (Scouting Runs):
-
Rationale: The goal is to find a set of conditions that can elute the main peak with good shape and retention, providing a baseline for optimization.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ≈ 2.1).
-
Mobile Phase B: Acetonitrile (ACN).
-
Initial Gradient:
-
Time 0 min: 10% B
-
Time 25 min: 90% B
-
Time 30 min: 90% B
-
Time 31 min: 10% B
-
Time 35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Analysis: Evaluate the retention time and peak shape. This broad gradient will reveal the approximate organic solvent percentage required to elute the compound and separate it from any early- or late-eluting impurities.
-
-
Optimization of Mobile Phase Gradient:
-
Based on the scouting run, design a more focused gradient. For example, if the analyte elutes at 15 minutes in the initial gradient (corresponding to ~58% ACN), a new gradient can be developed around this point:
-
Time 0 min: 40% B
-
Time 20 min: 70% B
-
And so on, to improve resolution between the main peak and closely eluting impurities.
-
-
The goal is to achieve a resolution (Rs) of >2.0 between the main peak and its nearest impurity.
-
-
Final Optimized Method (Example): After systematic optimization, a final method is established. The parameters below serve as a validated example.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Excellent retention for moderately non-polar compounds.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Ensures the phenolic -OH is protonated, preventing tailing. |
| Mobile Phase B | Acetonitrile | Provides good peak shape and lower viscosity than methanol. |
| Gradient | 50% to 75% B over 15 min | Optimized for resolution of known and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Temperature | 35 °C | Improves peak efficiency and reduces viscosity, ensuring reproducibility. |
| Detection | UV at 275 nm (example λmax) | Wavelength of maximum absorbance for high sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation Protocol (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following protocol is based on ICH Q2(R1) guidelines.
Validation Parameter Relationships
Caption: Inter-relationships of validation parameters per ICH Q2(R1).
Step-by-Step Validation Experiments
-
System Suitability:
-
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject the working standard solution (0.1 mg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing factor (T) ≤ 2.0.
-
Theoretical plates (N) > 2000.
-
-
-
Specificity:
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Procedure:
-
Analyze a sample of the diluent (blank) to ensure no interfering peaks.
-
Analyze the reference standard.
-
If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stressed).
-
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks. Peak purity analysis using a DAD can support this.
-
-
Linearity and Range:
-
Purpose: To establish a linear relationship between concentration and detector response over a specified range.
-
Procedure: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria:
-
Plot peak area vs. concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
-
-
Accuracy (Recovery):
-
Purpose: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of analyte into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the working standard (100% level) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected.
-
Procedure: These can be estimated from the linearity curve based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOD = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase pH (± 0.2 units).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
-
Example Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 1.10% | ≤ 2.0% | Pass |
| LOQ | 0.001 mg/mL | S/N ≥ 10 | Pass |
| Robustness | No significant impact | System suitability met | Pass |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for the purity assessment of this compound. The described method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions. By following the outlined protocols, researchers and drug development professionals can establish a reliable analytical method that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. redalyc.org [redalyc.org]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Application Note: Structural Elucidation of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde using ¹H and ¹³C NMR Spectroscopy
Introduction: The Structural Significance of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
This compound is a substituted aromatic aldehyde of increasing interest to drug development professionals and materials scientists. The unique combination of a hydroxyl (-OH), an aldehyde (-CHO), and a trifluoromethoxy (-OCF₃) group on a benzene ring imparts a distinct electronic and steric profile. The strongly electron-withdrawing trifluoromethoxy group, in particular, can significantly influence molecular properties such as lipophilicity and metabolic stability, making it a valuable substituent in modern chemical design.
Accurate structural confirmation and purity assessment are paramount for any downstream application. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed protocol and a predictive analysis for the complete assignment of the ¹H and ¹³C NMR spectra of the title compound.
Predicted NMR Assignments: A Theoretical Framework
Due to the absence of extensively published experimental data for this specific molecule, we present a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in established principles of NMR spectroscopy, including substituent effects on aromatic systems and analysis of spectral data from analogous compounds such as 4-hydroxybenzaldehyde and compounds containing the trifluoromethoxy moiety.
The numbering convention used for the assignments is as follows:
Caption: IUPAC Numbering for this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show an AMX spin system for the three ring protons.
-
Aldehyde Proton (H-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[1]
-
Aromatic Protons (H2, H5, H6):
-
H2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group. The net effect will likely place its resonance downfield. It is expected to appear as a doublet due to coupling with H6.
-
H6: This proton is ortho to the hydroxyl group and meta to the aldehyde group. The hydroxyl group's donating effect will shield this proton relative to H2. It is expected to be a doublet of doublets, coupling to both H2 (meta coupling) and H5 (ortho coupling).[2][3]
-
H5: This proton is ortho to the aldehyde group and ortho to the hydroxyl group. It will experience strong deshielding from the aldehyde and shielding from the hydroxyl group. It is expected to appear as a doublet due to coupling with H6.
-
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[4] It typically appears as a broad singlet. In a non-protic solvent like DMSO-d₆, it can be observed more clearly.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.
-
Aldehyde Carbonyl (C-CHO): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically between δ 190-200 ppm.
-
Aromatic Carbons (C1-C6):
-
C1: The carbon bearing the aldehyde group will be deshielded.
-
C3: The carbon attached to the trifluoromethoxy group will be deshielded and may show coupling to the fluorine atoms (²JCF).
-
C4: The carbon bearing the hydroxyl group will be shielded due to the electron-donating effect of the oxygen.
-
C2, C5, C6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.
-
-
Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically around δ 120-125 ppm.
Summary of Predicted Spectral Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity | Expected ¹H Coupling Constants (J, Hz) |
| H-CHO / C-CHO | 9.8 - 10.2 | 190 - 195 | s (singlet) | N/A |
| -OH | 5.0 - 9.0 (variable) | N/A | br s (broad singlet) | N/A |
| H2 / C2 | 7.6 - 7.8 | 115 - 125 | d (doublet) | ⁴JHH (meta) = 2-3 Hz |
| H5 / C5 | 7.0 - 7.2 | 118 - 128 | d (doublet) | ³JHH (ortho) = 8-9 Hz |
| H6 / C6 | 7.4 - 7.6 | 125 - 135 | dd (doublet of doublets) | ³JHH (ortho) = 8-9 Hz, ⁴JHH (meta) = 2-3 Hz |
| C1 | N/A | 130 - 140 | N/A | N/A |
| C3 | N/A | 145 - 155 (q, ²JCF) | N/A | N/A |
| C4 | N/A | 155 - 165 | N/A | N/A |
| -OCF₃ | N/A | 120 - 125 (q, ¹JCF) | N/A | N/A |
Experimental Protocols
Sample Preparation for NMR Analysis
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum.
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or Acetone-d₆. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing for clearer observation of the -OH signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.
NMR Data Acquisition Workflow
Rationale: A series of 1D and 2D NMR experiments should be performed to unambiguously assign all proton and carbon signals.
Caption: Workflow for comprehensive NMR-based structural elucidation.
Protocol:
-
¹H NMR (1D): Acquire a standard one-dimensional proton spectrum. This will provide initial information on chemical shifts, multiplicities, and integration of the proton signals.
-
¹³C{¹H} NMR (1D): Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled. Cross-peaks will appear between the signals of H5 and H6, and between H6 and H2, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It will definitively link H2 to C2, H5 to C5, H6 to C6, and the aldehyde proton to the aldehyde carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and confirming the overall molecular structure. For instance, the aldehyde proton should show a correlation to C1 and C2.
Data Interpretation and Structural Verification
The combination of these experiments provides a self-validating system for structural assignment. For example, the COSY experiment will establish the H5-H6-H2 connectivity. The HSQC will then assign the corresponding C5, C6, and C2 carbons. Finally, HMBC correlations from these assigned protons to the quaternary carbons (C1, C3, C4) will allow for their unambiguous assignment. The characteristic quartet of the -OCF₃ carbon in the ¹³C spectrum will further confirm the presence of this group.
Conclusion
This application note presents a robust framework for the complete ¹H and ¹³C NMR assignment of this compound. By combining predictive analysis based on fundamental principles with a systematic experimental workflow, researchers can confidently elucidate the structure of this and other similarly complex aromatic compounds. The provided protocols are designed to yield high-quality, unambiguous data, ensuring the scientific integrity of subsequent research and development activities.
References
The Strategic deployment of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde in the Synthesis of Advanced Agrochemicals
Abstract
This technical guide provides an in-depth exploration of the application of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a pivotal building block in the synthesis of modern agrochemicals. We will delve into the strategic importance of the trifluoromethoxy (-OCF₃) group in designing next-generation herbicides and fungicides, focusing on the enhanced efficacy and metabolic stability it confers. This document will furnish researchers, scientists, and drug development professionals with detailed application notes and robust, field-proven protocols for the utilization of this versatile intermediate in key synthetic transformations, including Williamson ether synthesis and Schiff base formation. The causality behind experimental choices, self-validating systems within protocols, and comprehensive references to authoritative sources are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the Trifluoromethoxy Moiety in Agrochemical Design
The introduction of fluorine-containing functional groups has revolutionized the development of agrochemicals, leading to compounds with enhanced biological activity, metabolic stability, and lipophilicity.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's ability to penetrate biological membranes and resist metabolic degradation, crucial attributes for effective pesticides.[2]
This compound serves as a key intermediate for introducing this advantageous trifluoromethoxyphenyl moiety into a variety of agrochemical scaffolds.[2] Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for diverse synthetic manipulations. This guide will focus on two primary applications of this versatile building block: the synthesis of trifluoromethoxyphenyl ethers and the formation of Schiff bases, both of which are prevalent in the structures of modern herbicides and fungicides.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 53104-95-3 | [3] |
| Molecular Formula | C₈H₅F₃O₃ | [3] |
| Molecular Weight | 206.12 g/mol | [3] |
| Melting Point | 76.7-78.2 °C | [4] |
| Boiling Point | 233.9 ± 35.0 °C (Predicted) | [4] |
| Water Solubility | Insoluble | [4] |
| Appearance | Solid | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and is sensitive to air.[3]
Application in Agrochemical Synthesis: Key Transformations and Protocols
The strategic location of the hydroxyl and aldehyde groups on the benzene ring of this compound makes it an ideal precursor for a range of agrochemical classes. Below, we detail two fundamental synthetic pathways.
Williamson Ether Synthesis: A Gateway to Phenyl Ether Agrochemicals
The phenolic hydroxyl group of this compound provides a convenient handle for the synthesis of aryl ethers, a common motif in many herbicides and fungicides. The Williamson ether synthesis is a robust and widely employed method for this transformation.[5]
Rationale: The conversion of the phenol to its corresponding phenoxide in the presence of a base generates a potent nucleophile. This nucleophile can then displace a halide from an alkyl halide in an Sₙ2 reaction to form the desired ether. The choice of base and solvent is critical to ensure efficient deprotonation and to facilitate the bimolecular substitution reaction while minimizing side reactions.
Figure 1: Workflow for Williamson Ether Synthesis.
Experimental Protocol: Synthesis of a Generic Propargyl Ether Derivative
This protocol details the synthesis of 4-(prop-2-yn-1-yloxy)-3-(trifluoromethoxy)benzaldehyde, a common intermediate that can be further elaborated into various agrochemicals.
Materials:
-
This compound (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the propargyl bromide solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 4-(prop-2-yn-1-yloxy)-3-(trifluoromethoxy)benzaldehyde.
Expected Outcome: The product will be a solid or oil, characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the propargyl group can be confirmed by the characteristic alkyne C-H and C≡C stretches in the IR spectrum.
Schiff Base Formation: Accessing Imine-Containing Agrochemicals
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules, including numerous agrochemicals.
Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Figure 2: Workflow for Schiff Base Formation.
Experimental Protocol: Synthesis of a Generic Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a common structural motif in fungicidal and herbicidal compounds.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the product by TLC. Precipitation of the product may occur.
-
If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Expected Outcome: The resulting Schiff base will typically be a crystalline solid. Its structure can be confirmed by spectroscopic methods. The formation of the imine bond can be verified by the appearance of a C=N stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum, with the appearance of a new imine proton signal.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. The protocols detailed in this guide for Williamson ether synthesis and Schiff base formation represent fundamental and widely applicable methods for incorporating the beneficial trifluoromethoxyphenyl moiety into target molecules. The continued exploration of novel reaction pathways starting from this intermediate will undoubtedly lead to the discovery of new and more effective crop protection agents. As the demand for safer and more potent agrochemicals grows, the strategic use of fluorinated building blocks like this compound will remain a cornerstone of innovation in the agrochemical industry.
References
Application Note: Synthesis of Novel Secondary Amines via Reaction of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde with Primary Amines and Anilines
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted secondary amines utilizing 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde as a key building block. The strategic incorporation of the trifluoromethoxy (-OCF3) group is of paramount importance in modern drug design, offering significant advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[1][2][3] This document details the underlying chemical principles, reaction mechanisms, and provides robust, step-by-step protocols for the efficient synthesis of a diverse range of secondary amines through Schiff base formation and subsequent reductive amination. A primary focus is placed on the use of sodium triacetoxyborohydride (STAB) as a mild, selective, and highly effective reagent for one-pot reductive amination, a cornerstone reaction in contemporary pharmaceutical synthesis.[4][5]
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety
This compound is a valuable aromatic aldehyde for the synthesis of novel molecular entities in drug discovery programs.[6][7] Its utility is largely defined by the presence of the trifluoromethoxy (-OCF3) substituent. Unlike more common functional groups, the -OCF3 group imparts a unique combination of properties that can profoundly enhance the drug-like characteristics of a molecule.[8][9][10]
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl (-CF3) group.[2][9] This property is critical for improving a compound's ability to cross biological membranes, including the blood-brain barrier, thereby enhancing bioavailability and tissue distribution.[2][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[1][2][3] Incorporating this moiety can block metabolic hotspots, increase the half-life of a drug candidate, and potentially lower the required therapeutic dose.[3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 substituent can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole interactions) with biological targets, which can lead to improved binding affinity and potency.[2][9]
The reaction of this compound with primary amines and anilines provides a direct route to a wide array of secondary amines, which are privileged scaffolds in a multitude of therapeutic areas.
Reaction Principles: From Imine Formation to Reductive Amination
The conversion of an aldehyde and a primary amine to a secondary amine is a two-stage process that can often be performed sequentially in a single reaction vessel ("one-pot"). The overall transformation is known as reductive amination .[11][12]
Stage 1: Imine (Schiff Base) Formation The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.[13] This forms an unstable hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion, which is then deprotonated to form the neutral imine, or Schiff base.[11][13][14] This entire sequence is reversible.
Stage 2: Reduction to a Secondary Amine The C=N double bond of the imine or iminium ion is susceptible to reduction by hydride reagents. The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reagents like sodium borohydride (NaBH₄) can reduce the imine, they can also readily reduce the starting aldehyde, leading to undesired alcohol byproducts.[15]
This challenge is overcome by using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[4] STAB is exceptionally effective because it selectively reduces the protonated iminium ion intermediate at a much faster rate than it reduces the aldehyde.[4][5] This chemoselectivity ensures that the reaction proceeds cleanly to the desired secondary amine product with minimal side-product formation, making it the reagent of choice for this transformation.
Figure 1: General mechanism of one-pot reductive amination.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be observed at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method due to its operational simplicity, mild conditions, and high efficiency.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 53104-95-3 | Thermo Scientific[16], SCBT[6] |
| Primary Amine or Aniline | Varies | Sigma-Aldrich, Acros |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Sigma-Aldrich, BenchChem[4] |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR |
| Hexanes | 110-54-3 | VWR |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 206 mg, 1.0 mmol).
-
Addition of Amine: Add the primary amine or aniline (1.1 eq., 1.1 mmol).
-
Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration, e.g., 5 mL). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
-
Causality Note: Using an anhydrous aprotic solvent like DCE is crucial as STAB is sensitive to water and incompatible with protic solvents like methanol.[15] The pre-stirring period allows for an equilibrium concentration of the imine/iminium ion to build before the reducing agent is introduced.
-
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 1.5 mmol, e.g., 318 mg) to the stirring solution in one portion.
-
Causality Note: STAB is added last to ensure it primarily reduces the in-situ generated iminium ion rather than the starting aldehyde.[4] An excess is used to drive the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Causality Note: The basic NaHCO₃ solution neutralizes any residual acetic acid from the STAB reagent and destroys any unreacted hydride, ensuring a safe workup.[17]
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine product.
Figure 2: Experimental workflow for one-pot reductive amination.
Protocol 2: Two-Step Procedure (Imine Isolation followed by NaBH₄ Reduction)
This method is a useful alternative for substrates where the one-pot STAB procedure proves problematic, for instance, with certain highly reactive amines where dialkylation can be a competing side reaction.[18]
Step A: Synthesis and Isolation of the Imine (Schiff Base)
-
Dissolve this compound (1.0 eq.) and the primary amine (1.05 eq.) in absolute ethanol or methanol (approx. 0.5 M).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 1-3 hours, monitoring by TLC.[19]
-
Upon completion, cool the reaction mixture to room temperature. The imine product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no solid forms, concentrate the solvent and purify by chromatography or recrystallization.
Step B: Reduction of the Isolated Imine
-
Dissolve the purified imine (1.0 eq.) from Step A in methanol (approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Causality Note: NaBH₄ is a less selective but powerful reducing agent.[15] The reaction is performed at 0 °C to control its reactivity and minimize side reactions.
-
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Perform the workup and purification as described in Protocol 1 (Steps 6-9).
Expected Results and Troubleshooting
The reductive amination of this compound is generally high-yielding with a broad range of primary amines and anilines.
Table of Representative Reactions
| Amine Substrate | Protocol | Typical Reaction Time | Expected Yield Range | Notes |
| Benzylamine | 1 | 3-5 hours | 85-95% | A straightforward and clean reaction. |
| Aniline | 1 | 6-10 hours | 80-90% | Electron-neutral anilines react well. |
| 4-Fluoroaniline | 1 | 8-12 hours | 75-85% | Electron-deficient anilines may require longer reaction times. |
| Cyclohexylamine | 1 | 2-4 hours | 90-98% | Aliphatic amines are typically more nucleophilic and react faster. |
Troubleshooting Guide
-
Stalled Reaction (Incomplete consumption of aldehyde):
-
Formation of Alcohol Byproduct (4-Hydroxy-3-(trifluoromethoxy)benzyl alcohol):
-
Cause: This indicates that the aldehyde is being reduced. This is rare with STAB but can occur if the reaction conditions are not anhydrous or if a less selective reducing agent is used.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Stick to STAB as the reducing agent for the one-pot protocol.
-
-
Dialkylation of Primary Amine:
-
Cause: The newly formed secondary amine product reacts with another molecule of the aldehyde. This is more common with unhindered, highly nucleophilic primary amines.[18]
-
Solution: Use a slight excess of the primary amine (up to 1.2 eq.) to outcompete the secondary amine product. If the problem persists, switch to the two-step procedure (Protocol 2).
-
Conclusion
The reaction of this compound with primary amines and anilines via one-pot reductive amination is a powerful and reliable strategy for the synthesis of diverse secondary amine libraries. The protocols outlined in this document, particularly the use of sodium triacetoxyborohydride, offer a mild, efficient, and chemoselective method for generating novel compounds. The strategic use of the trifluoromethoxy-substituted scaffold provides a direct entry point to molecules with potentially enhanced metabolic stability and optimized physicochemical properties, making this chemistry highly valuable for professionals in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 17. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. jocpr.com [jocpr.com]
- 20. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during the synthesis of this important intermediate.
Overview of Synthetic Strategies
This compound is typically synthesized via the formylation of 2-(trifluoromethoxy)phenol. The primary challenge in this synthesis is controlling the regioselectivity of the formylation to favor the desired para-substituted product over the ortho-isomer. Common formylation methods include the Vilsmeier-Haack and Duff reactions, each presenting a unique impurity profile.[1][2]
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][3] It is generally effective for electron-rich aromatic compounds like phenols.[4]
-
Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) in an acidic medium (e.g., trifluoroacetic acid or acetic acid) to introduce the aldehyde group.[2][5] It is known for favoring ortho-formylation on phenols but can be influenced by steric and electronic factors.[2][6]
Understanding the nuances of your chosen method is the first step in effective impurity troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction is giving a poor yield and a mixture of products. What is the most likely cause?
A1: The most common issue is a lack of regioselectivity. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups on the starting material, 2-(trifluoromethoxy)phenol, have competing directing effects. The -OH group is a strong ortho, para-director, while the -OCF₃ group is a deactivating meta-director. The reaction conditions heavily influence the final isomer ratio. Low yields are often coupled with the formation of the undesired 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde isomer and unreacted starting material.
Q2: Why is the Vilsmeier-Haack reaction often preferred for this synthesis?
A2: The Vilsmeier-Haack reaction can often provide better regioselectivity for the para-product compared to other methods like the Duff reaction, which strongly favors ortho-formylation.[2][4] The electrophile in the Vilsmeier-Haack reaction is sterically bulkier than in some other formylation reactions, which can favor substitution at the less hindered para position.
Q3: I'm seeing a persistent impurity with the same mass as my product in the LC-MS analysis. What is it?
A3: This is almost certainly the isomeric impurity, 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde.[7] Since it has the same molecular formula (C₈H₅F₃O₃) and weight (206.12 g/mol ), it will not be differentiated by mass spectrometry alone.[8][9] Chromatographic separation (HPLC, GC) or spectroscopic analysis (NMR) is required for confirmation and quantification.
Troubleshooting Guide: Common Impurities
This section addresses specific impurities, their identification, and strategies for mitigation.
Impurity Profile Summary
| Impurity Name | Structure | Common Source | Key Analytical Signal (¹H NMR, CDCl₃) |
| 2-(Trifluoromethoxy)phenol | OCF₃ group on a phenol | Unreacted starting material | Complex aromatic signals, distinct from product |
| 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | CHO group ortho to -OH | Isomeric side-product | Aldehyde proton (~10.3 ppm), distinct aromatic splitting pattern |
| Residual Solvents (e.g., DMF) | N,N-Dimethylformamide | Vilsmeier-Haack reagent/solvent | Singlets around 8.0, 2.9, 2.7 ppm |
| Di-formylated Species | Two CHO groups on the ring | Harsh reaction conditions | Multiple aldehyde proton signals |
Q&A Troubleshooting
Q4: My NMR spectrum shows a significant amount of unreacted 2-(trifluoromethoxy)phenol. How can I improve conversion?
A4: Incomplete conversion is typically due to insufficient reactivity of the formylating agent or non-optimal reaction conditions.
-
For Vilsmeier-Haack:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of both DMF and POCl₃ are used. The Vilsmeier reagent can be consumed by side reactions.
-
Temperature: The reaction may require heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time. A temperature that is too high, however, can lead to decomposition and lower yields.
-
-
For Duff Reaction:
-
Acid Catalyst: The reaction requires a strong acid like trifluoroacetic acid to protonate the hexamine and activate it.[6] Ensure the acid is of good quality and used in sufficient quantity.
-
Reaction Time: The Duff reaction can be slow. Extended reaction times (12-24 hours) may be necessary for complete conversion.[10]
-
Q5: I've confirmed the presence of the 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde isomer. How can I remove it?
A5: Separating the para (desired) and ortho (impurity) isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most reliable method for separation at a lab scale. A silica gel column using a gradient solvent system, such as ethyl acetate in hexanes, can effectively separate the isomers. The para isomer is typically less polar and will elute first.
-
Recrystallization: This method is more suitable for larger scales but requires careful solvent selection. The solubility of the two isomers can be very similar. Experiment with various solvent systems (e.g., toluene/heptane, dichloromethane/hexane) to find one that selectively crystallizes the desired product. Seeding with a pure crystal of the desired isomer can aid in selective crystallization.
Q6: My final product is a dark oil and TLC shows multiple spots, indicating complex side reactions. What happened?
A6: Dark coloration and multiple byproducts often point to decomposition or polymerization, which can be caused by excessive heat or overly harsh reagents.
-
Temperature Control: The formylation of phenols can be exothermic. Maintain strict temperature control, especially during the addition of reagents like POCl₃. Runaway reactions lead to charring and a complex mixture of byproducts.
-
Hydrolysis Conditions: The final step in both the Vilsmeier-Haack and Duff reactions is hydrolysis to convert the iminium intermediate to the aldehyde.[1][2] This step must be controlled. Adding the reaction mixture to ice water too slowly or without adequate stirring can cause localized heating and degradation.
Analytical & Purification Protocols
Protocol 1: HPLC Method for Isomer Quantification
This protocol provides a baseline for separating the desired product from its key isomeric impurity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 30% B
-
18-20 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The less polar desired product, this compound, will have a shorter retention time than the ortho-isomer.
Protocol 2: Bench-Scale Recrystallization for Impurity Removal
-
Solvent Screening: Dissolve a small sample of the crude product in a minimum amount of a hot solvent (e.g., Toluene, Dichloromethane). Add a co-solvent (e.g., Heptane, Hexane) dropwise until turbidity appears.
-
Dissolution: Dissolve the crude material in the chosen solvent at an elevated temperature (e.g., 60-70°C for Toluene). Use a minimal amount of solvent to ensure saturation.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Further cool the solution in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold co-solvent (e.g., Heptane) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.
Visual Guides & Workflows
Impurity Formation Pathway
The following diagram illustrates the competing reaction pathways in the formylation of 2-(trifluoromethoxy)phenol.
Caption: Competing ortho vs. para formylation pathways.
Troubleshooting Workflow: Low Purity Product
Use this decision tree to diagnose and resolve issues with product purity.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. US5294744A - Formylation process for aromatic aldehydes - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde | C8H5F3O3 | CID 2779270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 [sigmaaldrich.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
Technical Support Center: Optimizing Schiff Base Synthesis with Substituted Benzaldehydes
Welcome to the Technical Support Center for Schiff Base Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Schiff bases from substituted benzaldehydes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of Schiff bases with substituted benzaldehydes, offering step-by-step solutions and the rationale behind them.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no Schiff base product at all. What are the likely causes and how can I fix this?
A: Low or non-existent yields in Schiff base synthesis are a common frustration, often stemming from several key factors related to the electronic nature of your substituents, reaction equilibrium, and pH control.
Root Cause Analysis & Solutions:
-
Electronic Effects of Substituents: The electronic properties of the substituents on the benzaldehyde ring play a crucial role in the reactivity of the carbonyl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[1][2] Generally, reactions with these benzaldehydes proceed more readily.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or amino (-NH₂) groups decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.[1]
-
Troubleshooting Strategy: For benzaldehydes with strong EDGs, you may need to employ more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more effective catalyst to drive the reaction forward.[3]
-
-
Reaction Equilibrium: Schiff base formation is a reversible reaction where water is a byproduct.[4][5] The presence of water can hydrolyze the imine product, shifting the equilibrium back towards the starting materials.[4]
-
Troubleshooting Strategy: To drive the equilibrium towards the product, it is essential to remove water as it is formed. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.[6]
-
Dehydrating Agents: Adding anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture can sequester water.[6]
-
-
-
pH Control: The pH of the reaction medium is critical and requires careful optimization.[7][8][9]
-
Too Acidic (pH < 4): The amine nucleophile becomes protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl carbon.[4][8]
-
Too Basic/Neutral: The dehydration of the hemiaminal intermediate is the rate-limiting step and is slow under these conditions.[7][8]
-
Troubleshooting Strategy: The optimal pH for Schiff base synthesis is typically mildly acidic (around 4-6).[10] This can be achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid.[11][12] This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the amine.[4]
-
Issue 2: Presence of Starting Material in the Final Product
Q: My final product shows contamination with the starting aldehyde and/or amine, even after purification. How can I achieve a cleaner product?
A: The persistence of starting materials is a common purity issue, often linked to incomplete reaction or product hydrolysis during workup and purification.[13]
Root Cause Analysis & Solutions:
-
Incomplete Reaction: As discussed in the previous section, unfavorable equilibrium or suboptimal reaction conditions can lead to an incomplete conversion of starting materials.
-
Troubleshooting Strategy:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[14] Increasing the reaction time or temperature can often drive the reaction to completion.[3]
-
Ensure Efficient Water Removal: Re-evaluate your water removal strategy. If using a drying agent, ensure it is freshly activated and used in sufficient quantity. If using a Dean-Stark trap, ensure proper setup and efficient azeotropic removal.
-
-
-
Product Hydrolysis during Purification: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture or acidic conditions.[15]
-
Troubleshooting Strategy:
-
Column Chromatography: If using silica gel chromatography, be aware that silica is acidic and can promote hydrolysis.[15] Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Recrystallization: This is often the preferred method for purifying Schiff bases.[3][15] Choose a solvent system in which the Schiff base has good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents include ethanol, methanol, or mixtures like benzene-petroleum ether.[15]
-
Workup Conditions: During the workup, minimize contact with water and acidic solutions. Ensure all glassware is thoroughly dried.
-
-
Issue 3: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side product formation can complicate purification and reduce the yield of your desired Schiff base. Understanding the potential side reactions is key to mitigating them.
Root Cause Analysis & Solutions:
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation, particularly under basic conditions. While aromatic aldehydes lack α-hydrogens, this can be a concern if there are other enolizable carbonyl compounds present.[4]
-
Troubleshooting Strategy: Maintain a mildly acidic pH to disfavor aldol condensation.
-
-
Polymerization: While more common with aliphatic aldehydes, aromatic aldehydes can also form polymeric byproducts under certain conditions.[4]
-
Troubleshooting Strategy: Careful control of reaction temperature and concentration can help minimize polymerization. Running the reaction at a more dilute concentration may be beneficial.
-
-
Oxidation/Reduction Reactions: Depending on the substituents and reaction conditions, the aldehyde or amine may be susceptible to oxidation or the imine product to reduction.
-
Troubleshooting Strategy: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. Avoid unnecessarily high temperatures that could promote decomposition or side reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theoretical and practical aspects of Schiff base synthesis with substituted benzaldehydes.
Q1: How do the electronic effects of substituents on the benzaldehyde ring influence the reaction mechanism?
A1: The electronic nature of the substituent significantly impacts the two key steps of the reaction: nucleophilic attack and dehydration.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂ and -Cl pull electron density away from the benzene ring and the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, generally leading to faster reaction rates.[1][16]
-
Electron-Donating Groups (EDGs) like -OH and -OCH₃ push electron density into the benzene ring and towards the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack less favorable and potentially slowing down the reaction.[1]
| Substituent | Electronic Effect | Impact on Carbonyl Carbon Electrophilicity | Expected Reaction Rate |
| -NO₂ | Strong Electron-Withdrawing | Significantly Increased | Fast |
| -Cl | Moderately Electron-Withdrawing | Increased | Moderate to Fast |
| -H | Neutral | Baseline | Moderate |
| -CH₃ | Weakly Electron-Donating | Slightly Decreased | Moderate to Slow |
| -OCH₃ | Moderately Electron-Donating | Decreased | Slow |
| -OH | Strong Electron-Donating | Significantly Decreased | Very Slow |
Table 1: Effect of Benzaldehyde Substituents on Reaction Rate.
Q2: What is the role of a catalyst in Schiff base synthesis, and how do I choose the right one?
A2: Catalysts are often employed to accelerate the rate of Schiff base formation. The most common catalysts are mild acids.
-
Mechanism of Acid Catalysis: A small amount of acid protonates the carbonyl oxygen of the benzaldehyde. This increases the positive charge on the carbonyl carbon, making it more electrophilic and facilitating the nucleophilic attack by the amine. The acid also protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and promoting the final dehydration step.[8]
-
Choosing a Catalyst:
-
Weak Acids: Glacial acetic acid is a popular choice as it is effective at protonating the carbonyl group without significantly protonating the amine nucleophile.[11][12]
-
Lewis Acids: In some cases, Lewis acids can be used to coordinate to the carbonyl oxygen and activate the aldehyde.
-
Natural Acid Catalysts: Some studies have explored the use of natural acid sources, such as lemon juice, as environmentally friendly catalysts.[14]
-
Q3: Which analytical techniques are best for monitoring the progress of my Schiff base synthesis?
A3: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield. Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[14] By co-spotting the reaction mixture with the starting aldehyde and amine, you can visually track the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantitatively monitor the reaction by integrating the signals corresponding to the aldehyde proton (around 9-10 ppm) and the imine proton of the Schiff base product (around 8-9 ppm).[17][18]
-
Infrared (IR) Spectroscopy: The progress of the reaction can be followed by observing the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3500 cm⁻¹), and the appearance of the C=N stretching band of the imine (around 1600-1650 cm⁻¹).[18]
-
Mass Spectrometry (MS): Techniques like Paper Spray Mass Spectrometry (PS-MS) can be used for rapid reaction monitoring and analyte identification.[19]
Q4: How does the choice of solvent affect the synthesis?
A4: The solvent plays several important roles in Schiff base synthesis:
-
Solubility: The solvent must dissolve the reactants to allow them to interact.
-
Azeotropic Water Removal: Solvents like toluene or benzene are often used to remove water azeotropically with a Dean-Stark apparatus, which is highly effective at driving the reaction to completion.[6]
-
Reaction Medium: Common solvents like ethanol and methanol are frequently used as they are good solvents for both the reactants and the acid catalyst.[11][20] In some cases, "green" syntheses have been developed using water as the solvent or even under solvent-free conditions.[21][22]
Experimental Protocol: General Procedure for Acid-Catalyzed Schiff Base Synthesis
This protocol provides a general guideline for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Absolute Ethanol (or Toluene for azeotropic removal)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark apparatus if using toluene)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., absolute ethanol).
-
Amine Addition: To the stirred solution, add the primary amine (1.0 - 1.1 eq).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[11]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. If using toluene, set up a Dean-Stark apparatus to collect the water produced.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde spot has disappeared or is very faint.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold solvent to remove any soluble impurities.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3][15]
-
Characterization: Characterize the purified Schiff base using appropriate analytical techniques such as NMR, IR, and melting point determination.
References
- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism [mdpi.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00097D [pubs.rsc.org]
- 19. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stability and Storage of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS: 53104-95-3). Its purpose is to provide in-depth technical guidance on the stability and proper storage of this compound to ensure experimental reproducibility and success. The unique combination of a phenolic hydroxyl, an aldehyde, and a trifluoromethoxy group on the aromatic ring dictates its specific handling requirements.
Quick Reference Guide: Storage & Stability
For ease of use, the following table summarizes the critical parameters for maintaining the integrity of this compound.
| Parameter | Recommended Condition | Rationale & Incompatibilities to Avoid |
| Storage Temperature | Room Temperature (Short-term) 2-8°C (Long-term) | While stable at room temperature, cooler conditions slow potential degradation pathways. Avoid excessive heat, sparks, and open flames[1][2]. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | The compound is air-sensitive[2][3]. The phenolic and aldehydic groups are susceptible to oxidation, which can lead to colored impurities. |
| Moisture | Tightly sealed container in a dry environment (e.g., desiccator) | Protect from moisture to prevent potential side reactions and clumping of the crystalline powder[1]. |
| Light Exposure | Store in an amber or opaque vial in a dark location | Aromatic aldehydes can be sensitive to light, which may catalyze oxidation or polymerization reactions. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Avoid contact with strong oxidizers, which will readily degrade the aldehyde and phenol moieties. Strong bases can deprotonate the phenol, increasing its susceptibility to oxidation[1][2][4]. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage (months to years), the solid compound should be stored in a tightly sealed amber glass vial, with the headspace purged with an inert gas like argon or nitrogen. This vial should then be placed in a desiccator in a refrigerator at 2-8°C. This combination of conditions mitigates the primary degradation risks: oxidation (air-sensitivity), hydrolysis (moisture-sensitivity), and potential photodegradation.
Q2: My once pale-orange powder has turned dark brown. Is it still viable for my experiment?
A significant color change is a strong indicator of degradation. Aromatic aldehydes and phenols, when oxidized, often form highly conjugated, colored polymeric byproducts. While the compound may not be completely degraded, its purity is compromised. Using it "as-is" will introduce impurities into your reaction, leading to lower yields, complex purification, and non-reproducible results. We strongly recommend performing a purity analysis before use.
Q3: Why is this compound classified as "air-sensitive"?
The "air-sensitive" classification stems from two key functional groups on the molecule[2][3]:
-
Aldehyde Group (-CHO): Aldehydes are prone to autoxidation in the presence of oxygen (air), converting them into the corresponding carboxylic acid (4-Hydroxy-3-(trifluoromethoxy)benzoic acid). This process can be initiated by light, heat, or trace metal impurities.
-
Phenolic Hydroxyl Group (-OH): Phenols can be oxidized to form quinone-type structures. This oxidation is often base-catalyzed and results in the formation of colored impurities.
Q4: What are the best practices for preparing and storing stock solutions?
To maintain the integrity of the compound in solution:
-
Solvent Choice: Use high-purity, anhydrous grade solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile. Ensure the solvent is free of peroxides.
-
Preparation: If possible, prepare the solution under an inert atmosphere. Dissolve the solid completely.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., amber HPLC vials with PTFE-lined caps). This minimizes air exposure from repeated openings and avoids freeze-thaw cycles. Store these aliquots at -20°C or -80°C for maximum stability.
Q5: How can I quickly assess the purity of my stored compound before a critical experiment?
A simple Thin-Layer Chromatography (TLC) analysis is a rapid and effective method. Spot a small amount of your stored compound alongside a reference standard (if available) or a freshly opened batch. Develop the TLC plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The appearance of new spots or significant streaking in the lane of the stored compound indicates the presence of impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are more definitive methods. A broadened melting point range compared to the specification (76.7-78.2°C) also suggests impurity[3][5].
Troubleshooting Guide: Inconsistent Experimental Outcomes
When facing issues like low reaction yields, unexpected side products, or poor reproducibility, compound stability should be a primary suspect. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for experiments involving this compound.
Protocols for Maintaining Compound Integrity
Adherence to strict handling protocols is crucial for preventing degradation.
Protocol 1: Handling and Weighing the Solid Compound
-
Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: If available, perform all manipulations within a nitrogen or argon-filled glovebox.
-
Benchtop Handling: If a glovebox is not available, minimize air exposure. Open the container, quickly remove the desired amount of powder using a clean spatula, and immediately reseal the container. To further protect the remaining stock, gently flush the container's headspace with a stream of dry inert gas before sealing.
-
Final Sealing: Ensure the cap is tight. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Immediately return the container to the recommended storage conditions (e.g., desiccator at 2-8°C).
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Preparation: Use only high-purity, anhydrous grade solvents. It is good practice to use solvents from a freshly opened bottle or one that has been stored properly under an inert atmosphere.
-
Dissolution: Add the weighed solid to a clean, dry vial. Add the solvent via syringe or pipette. Cap the vial and mix (vortex or sonicate) until all solid is dissolved.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots in appropriate vials (e.g., 2 mL amber autosampler vials). This is the most critical step for preserving the integrity of the solution.
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, solvent, and date, and place them in a freezer at -20°C or -80°C.
By implementing these guidelines, researchers can significantly enhance the reliability and reproducibility of their experimental results involving this compound.
References
troubleshooting low yields in the synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable intermediate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The formylation of 2-(trifluoromethoxy)phenol, the direct precursor, is an electrophilic aromatic substitution. The success of this reaction is a delicate balance between activating the phenol ring and controlling the regioselectivity and preventing side reactions. The strongly electron-withdrawing trifluoromethoxy (-OCF3) group presents a unique challenge, as it deactivates the aromatic ring towards electrophilic attack, making the reaction inherently more difficult than with simple phenols.
This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the most frequently employed synthetic routes.
General Troubleshooting Principles: The Foundation of a Successful Synthesis
Before delving into method-specific issues, it's crucial to ensure the fundamentals are in place. Many yield-related problems originate from common oversights.
Q1: I'm getting consistently low yields across different attempts. Where should I start my investigation?
A1: Start by verifying the quality and handling of your starting materials and reagents.
-
Starting Material Purity: The purity of your 2-(trifluoromethoxy)phenol is paramount. Use techniques like NMR or GC-MS to confirm its identity and purity. Non-phenolic impurities will not react, and reactive impurities can consume reagents or catalyze side reactions.
-
Reagent Quality:
-
Solvents: Ensure solvents are anhydrous where required. Water can quench strong bases and hydrolyze intermediates or reagents like the Vilsmeier reagent.
-
Bases: Solid bases like NaOH or KOH can absorb atmospheric CO2 and moisture, reducing their effective concentration. Use freshly opened containers or titrate your base solutions.
-
Formylating Agents: Reagents like chloroform (for Reimer-Tiemann) can degrade over time. Use freshly opened or distilled reagents.
-
-
Inert Atmosphere: Many organometallic intermediates and activated species are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, which often lead to the formation of colored, tarry byproducts.
Method-Specific Troubleshooting Guides
The formylation of phenols can be achieved through several methods. Below are troubleshooting guides for the most common routes.
Guide 1: The Reimer-Tiemann Reaction
This reaction uses chloroform and a strong base to generate dichlorocarbene (in situ), which acts as the electrophile. It is known for favoring ortho-formylation but can be inefficient.[1][2][3][4]
Q2: My Reimer-Tiemann reaction is giving very low yields (<20%) of the desired this compound. What are the primary causes?
A2: Low yields in the Reimer-Tiemann reaction of a deactivated phenol like this are common. The key is to optimize the generation and reaction of the dichlorocarbene.
-
Insufficient Deprotonation: The reaction requires the formation of the phenoxide ion to activate the ring.[3][4] The electron-withdrawing -OCF3 group makes the hydroxyl proton more acidic, but a significant excess of a strong base (e.g., 3-4 equivalents of NaOH or KOH) is still necessary to drive the equilibrium towards the more nucleophilic phenoxide.
-
Inefficient Dichlorocarbene Generation: Dichlorocarbene is formed by the alpha-elimination from the chloroform carbanion.[2][5] This process is highly dependent on the base concentration and temperature. Ensure vigorous stirring, especially in a biphasic system, to maximize the interface between the aqueous base and the organic chloroform phase.[3] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate.
-
Low Reactivity of the Ring: The -OCF3 group deactivates the ring, making it less nucleophilic and slowing the attack on the dichlorocarbene electrophile. To compensate, you may need to use higher temperatures (typically 60-70°C) and longer reaction times.[1][5] However, be cautious, as excessively high temperatures can promote tar formation.
-
Incomplete Hydrolysis: The initial product is a dichloromethyl-substituted phenol, which must be hydrolyzed to the final aldehyde.[3] This hydrolysis occurs during the basic workup. Ensure the final workup includes a heating step in the aqueous base to drive this conversion to completion before acidification.
Q3: My reaction mixture turns very dark, and I isolate a significant amount of tar-like material. How can I minimize this?
A3: Tar formation is a classic sign of polymerization and other side reactions.
-
Control the Temperature: While heating is necessary, thermal runaways can occur. Once the reaction initiates, it can be highly exothermic.[4] Use an oil bath for precise temperature control and be prepared to cool the reaction if necessary.
-
Limit Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup. Prolonged heating in a strong base will degrade both the starting material and the product.
-
Use an Inert Atmosphere: As mentioned in the general principles, excluding oxygen can prevent the formation of colored oxidative byproducts.
Experimental Protocol: Optimized Reimer-Tiemann Reaction
-
To a solution of 2-(trifluoromethoxy)phenol (1.0 equiv) in a 2:1 mixture of ethanol and water, add a significant excess of sodium hydroxide (4.0 equiv).
-
Heat the mixture to 70°C under a nitrogen atmosphere with vigorous stirring.
-
Add chloroform (2.0-3.0 equiv) dropwise over 1 hour, maintaining the temperature at 70°C.
-
After the addition is complete, stir the mixture for an additional 3-5 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~4-5 with HCl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography or crystallization.
Guide 2: The Duff Reaction
The Duff reaction uses hexamine (hexamethylenetetramine) in an acidic medium (often glycerol and boric acid, or acetic acid) to achieve ortho-formylation. It is notoriously inefficient but strongly favors the ortho product.[6]
Q4: I am attempting a Duff reaction, but the yield is extremely low or zero. What are the critical parameters?
A4: The Duff reaction proceeds through the formation of an iminium ion electrophile from hexamine. The success of the reaction hinges on several factors.
-
Acid Catalyst: The reaction requires an acidic medium to generate the electrophilic species.[7] While traditionally done in glycerol/boric acid, using trifluoroacetic acid as the solvent can improve yields under milder conditions.[8]
-
Reaction Time and Temperature: Duff reactions are often slow and require prolonged heating (e.g., several hours at >100°C). The deactivating effect of the -OCF3 group will likely necessitate more forcing conditions.
-
Hydrolysis Step: The reaction first forms an imine intermediate, which must be hydrolyzed to the aldehyde in a separate acidic workup step.[6] Ensure this step is carried out effectively, often by heating with aqueous acid, to release the final product.
-
Overall Inefficiency: It is important to acknowledge that the Duff reaction is generally a low-yielding procedure.[6][9] If yields remain below acceptable levels after optimization, considering an alternative formylation method is advisable.
Troubleshooting Logic Diagram
Caption: A workflow for diagnosing low product yields.
Frequently Asked Questions (FAQs)
Q5: Which formylation method is generally recommended for a deactivated phenol like 2-(trifluoromethoxy)phenol?
A5: While no method is perfect, the Reimer-Tiemann reaction is often the first choice due to its well-established mechanism for ortho-formylation of phenols.[3] However, it requires careful optimization to overcome the deactivating effect of the -OCF3 group. An alternative, and often higher-yielding method for ortho-formylation, involves the use of paraformaldehyde with a magnesium salt like MgCl2 and a base like triethylamine.[10] This method often provides better regioselectivity and higher yields than the classical named reactions.
Q6: How does the trifluoromethoxy (-OCF3) group influence the reaction's regioselectivity?
A6: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine, but it is also an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring. The hydroxyl group is a much stronger activating ortho, para-director. In strongly basic media (like in the Reimer-Tiemann reaction), the hydroxyl group is deprotonated to a phenoxide, which is a very powerful activating group. The formylation will be directed ortho and para to this phenoxide. Ortho-formylation is often favored due to coordination effects with the phenoxide ion.[3]
Q7: I suspect I am forming the para-isomer, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. How can I confirm this and how can I favor the desired ortho-product?
A7: You can confirm the presence of the para-isomer using ¹H NMR spectroscopy. The aromatic region will show a different splitting pattern for the ortho vs. the para product. The desired ortho-product (4-hydroxy-3-trifluoromethoxy) will have three aromatic protons with distinct couplings, while the para-isomer will have a different pattern. The Reimer-Tiemann reaction naturally favors the ortho product.[5] To further enhance this selectivity, ensure a high concentration of the base, as the cation (e.g., Na⁺ or K⁺) can chelate between the phenoxide and the incoming electrophile, directing it to the ortho position.
Q8: Could the -OCF3 group be unstable under the strong basic conditions of the Reimer-Tiemann reaction?
A8: The trifluoromethoxy group is known to be exceptionally stable under both acidic and basic conditions.[11] The C-F bonds are very strong, and the group is highly resistant to chemical and metabolic degradation.[12] It is highly unlikely that cleavage of the -OCF3 group is a significant cause of low yield.
Summary of Key Reaction Parameters
| Reaction | Key Reagents | Typical Conditions | Common Issues |
| Reimer-Tiemann | Phenol, Chloroform, Strong Base (NaOH/KOH) | Biphasic system, 60-70°C, 2-6h | Low yield on deactivated rings, tar formation, isomer formation, incomplete hydrolysis.[1][3][5] |
| Duff Reaction | Phenol, Hexamine, Acid (Glycerol/Boric Acid or TFA) | High temperature (>100°C), prolonged time | Generally low and variable yields, difficult workup.[6][9] |
| Vilsmeier-Haack | Phenol, DMF, POCl₃ | 0°C to RT | Weaker electrophile, may not be effective for deactivated phenols.[13][14] |
| Paraformaldehyde/MgCl₂ | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in anhydrous solvent (e.g., THF) | High ortho-selectivity, generally good yields, requires anhydrous conditions.[10] |
Reaction Mechanism: Critical Steps in the Reimer-Tiemann Reaction
Caption: Key failure points in the Reimer-Tiemann mechanism.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: pH-Dependent Stability of Schiff Bases Derived from 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Schiff bases synthesized from 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. We will explore the critical role of pH in modulating the stability of the imine (C=N) bond and provide practical solutions to common experimental challenges.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and hydrolysis of your specific Schiff base. Understanding these principles is crucial for experimental design and data interpretation.
Q1: What is the fundamental mechanism of imine bond hydrolysis, and why is it pH-sensitive?
A1: The formation of an imine bond is a reversible process, and its stability is dictated by the equilibrium between formation and hydrolysis (cleavage).[1][2] Hydrolysis is the chemical breakdown of the imine back to its constituent aldehyde and amine in the presence of water. This reaction is highly sensitive to pH because protons (H⁺) or hydroxide ions (OH⁻) can act as catalysts.
-
Under acidic conditions (pH < 7): The reaction is typically accelerated.[3][4] The imine nitrogen is first protonated, forming a highly reactive iminium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by a water molecule. This is the most common and efficient pathway for imine hydrolysis.[3]
-
Under neutral or basic conditions (pH ≥ 7): The imine bond is generally more stable.[2] Hydrolysis can still occur through the direct nucleophilic attack of water or hydroxide ions on the imine carbon.[5] However, this pathway is often significantly slower than the acid-catalyzed mechanism because the imine is not activated by protonation.[5]
Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism, which is often the rate-limiting concern in experimental settings.
References
Technical Support Center: Work-up Procedures for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde from reaction mixtures.
Introduction: Understanding the Challenge
This compound is a versatile building block in organic synthesis. However, its dual functionality—a moderately acidic phenol and a reactive aldehyde—can present purification challenges. This guide offers a systematic approach to selecting and optimizing work-up procedures, ensuring the purity of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification process in a question-and-answer format.
Q1: My primary purification attempt by silica gel chromatography failed to separate my product from the unreacted aldehyde. What is the likely cause and what should I do next?
A1: Co-elution on silica gel is a frequent issue when the polarity of your product and the starting aldehyde are similar. The trifluoromethoxy group and the hydroxyl group on the aldehyde contribute to its polarity, making separation from polar products difficult.[1][2]
Troubleshooting Steps:
-
Re-evaluate your solvent system: A common pitfall is using a solvent system that is too polar, causing both compounds to move too quickly up the column.[3] Experiment with less polar solvent systems. A good starting point for flash chromatography is a solvent system that provides a retention factor (Rf) of 0.2 to 0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[3][4]
-
Consider an alternative purification strategy: If optimizing the solvent system is ineffective, it is best to employ a chemical separation technique, such as an acid-base extraction or bisulfite adduct formation, prior to chromatographic purification.
Q2: I have a non-polar product. How can I use acid-base extraction to remove the unreacted aldehyde?
A2: The phenolic hydroxyl group of this compound is acidic and can be deprotonated by a base to form a water-soluble phenoxide salt.[5][6][7][8] This allows for its separation from a non-polar product that will remain in the organic layer.
Recommended Protocol:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[9] Repeat the extraction 2-3 times to ensure complete removal of the aldehyde.
-
Combine the aqueous layers. If you need to recover the aldehyde, you can acidify the aqueous layer with a strong acid like HCl to precipitate the aldehyde, which can then be extracted back into an organic solvent.[5][10]
-
Wash the organic layer containing your product with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
Q3: My product is sensitive to basic conditions. Is there an alternative to acid-base extraction?
A3: Yes, the formation of a bisulfite adduct is a highly effective and mild method for selectively removing aldehydes from a reaction mixture.[11][12][13][14][15][16] This technique is particularly useful when your desired compound is base-sensitive.
Principle of the Method: The aldehyde functional group reacts with sodium bisulfite to form a water-soluble α-hydroxysulfonic acid salt.[12] This adduct can then be easily separated from the organic layer containing your product through liquid-liquid extraction.[14][15][16]
Recommended Protocol:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or tetrahydrofuran (THF).[11]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) and water to the mixture and transfer to a separatory funnel.
-
Separate the aqueous layer, which now contains the bisulfite adduct of the aldehyde.
-
The organic layer, containing your purified product, can then be washed, dried, and concentrated.
Q4: I've attempted a bisulfite extraction, but a solid has formed at the interface of the organic and aqueous layers. What is this and how should I proceed?
A4: The solid at the interface is likely the bisulfite adduct of the aldehyde, which can sometimes be insoluble in both the organic and aqueous phases.[11]
Troubleshooting Steps:
-
Filtration: Filter the entire mixture through a pad of Celite to remove the insoluble adduct.[11] The filtrate can then be separated into its respective aqueous and organic layers.
-
Solvent Modification: For aliphatic aldehydes and ketones, using dimethylformamide (DMF) as the miscible solvent can improve the removal rates and solubility of the adduct.[15]
Q5: Can recrystallization be used to purify my solid product from the unreacted aldehyde?
A5: Recrystallization can be an effective purification method if there is a significant difference in the solubility of your product and the aldehyde in a particular solvent system.[17]
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the aldehyde remains soluble at lower temperatures.
-
Purity of the Crude Mixture: Recrystallization is most effective when the desired compound is the major component of the mixture.
Experimental Approach:
-
Perform small-scale solubility tests with various solvents to identify a suitable candidate.
-
Dissolve the crude mixture in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization of your product.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Visual Guide: Selecting the Right Work-up Procedure
The following flowchart provides a decision-making framework for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a work-up procedure.
Comparative Summary of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Simple, rapid, and scalable. | Not suitable for base-sensitive products. | Non-polar or neutral products. |
| Bisulfite Extraction | Mild conditions, highly selective for aldehydes.[11][12][14][16] | Requires freshly prepared reagent. | Base-sensitive products. |
| Chromatography | High resolving power for a wide range of compounds. | Can be time-consuming and require large solvent volumes. | When other methods fail or for final polishing. |
| Recrystallization | Can yield highly pure crystalline material. | Dependent on solubility differences; can have lower yields. | Solid products with good crystallization properties. |
Advanced Topic: Derivatization for Enhanced Separation
In cases where the aldehyde is particularly difficult to remove, derivatization can be employed. This involves a chemical reaction to alter the properties of the aldehyde, making it easier to separate.
-
Principle: The aldehyde is reacted with a derivatizing agent to form a new compound with significantly different properties (e.g., polarity, charge, or UV-visibility).[18][19][20][21][22]
-
Example: Reaction with a hydrazine derivative, such as 2,4-dinitrophenylhydrazine (DNPH), forms a brightly colored hydrazone.[18] This derivative is typically much less polar and can be easily separated by chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. magritek.com [magritek.com]
- 11. Workup [chem.rochester.edu]
- 12. Bisulfite - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. | Sigma-Aldrich [sigmaaldrich.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and manufacturing scales. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a robust and efficient synthetic process.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of this compound. The primary route for this synthesis is the formylation of 2-(trifluoromethoxy)phenol. We will focus on challenges related to the most common formylation methods: the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.
Issue 1: Low Yield and Poor Conversion in Reimer-Tiemann Reaction
Question: We are attempting a Reimer-Tiemann formylation of 2-(trifluoromethoxy)phenol using chloroform and sodium hydroxide, but our yields are significantly lower than expected on a larger scale, with a substantial amount of starting material remaining. What could be the cause, and how can we improve the conversion?
Answer:
Low conversion in a scaled-up Reimer-Tiemann reaction is a common issue stemming from the reaction's biphasic nature and the reactivity of the substrate. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing and Mass Transfer: The reaction occurs at the interface of the aqueous NaOH and the organic chloroform phases. What works with a magnetic stirrer in a round-bottom flask is often insufficient in a large reactor.[1][2]
-
Troubleshooting:
-
Mechanical Stirring: Employ a high-torque overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure efficient mixing and create a fine emulsion of the two phases.
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly enhance the reaction rate by transporting the hydroxide ions into the organic phase.[2]
-
-
-
Sub-optimal Temperature Control: The Reimer-Tiemann reaction requires heating to initiate but can become highly exothermic.[1][2] Poor temperature control on a larger scale can lead to localized overheating, causing decomposition of the reactive dichlorocarbene intermediate or the product.
-
Troubleshooting:
-
Controlled Heating: Use a jacketed reactor with a reliable temperature control unit. Heat the reaction mixture gradually to the optimal temperature (typically 60-70 °C).
-
Monitoring Exotherms: Once the reaction initiates, be prepared to apply cooling to manage the exotherm and maintain a stable internal temperature.
-
-
-
Deactivation by the Trifluoromethoxy Group: The electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to electrophilic attack by the dichlorocarbene compared to phenol itself.
-
Troubleshooting:
-
Increased Reagent Stoichiometry: On a larger scale, you may need to increase the molar ratio of chloroform and sodium hydroxide to drive the reaction to completion.
-
Longer Reaction Times: Due to the deactivated substrate, longer reaction times may be necessary. Monitor the reaction progress by a suitable analytical method like HPLC or GC.
-
-
Issue 2: Formation of Isomeric By-products and Purification Challenges
Question: Our scaled-up synthesis is producing not only the desired this compound but also a significant amount of the ortho-isomer (2-hydroxy-3-(trifluoromethoxy)benzaldehyde). This is making purification by crystallization difficult. How can we improve regioselectivity and purify our product?
Answer:
Controlling regioselectivity is a critical challenge in the formylation of substituted phenols. The hydroxyl group is a strong ortho-, para-director, and the trifluoromethoxy group will also influence the position of formylation.
-
Improving Regioselectivity:
-
Duff Reaction with Trifluoroacetic Acid: The standard Duff reaction with hexamine tends to favor ortho-formylation.[3][4] However, using trifluoroacetic acid as a solvent or co-solvent in the Duff reaction has been shown to promote para-substitution.[4][5] This is a promising strategy to increase the yield of the desired para-isomer.
-
Vilsmeier-Haack Reaction: This reaction can sometimes offer better regioselectivity than the Reimer-Tiemann reaction.[6][7] The Vilsmeier reagent is a weaker electrophile, and the reaction conditions are generally milder.[7] Experimenting with the Vilsmeier-Haack formylation of 2-(trifluoromethoxy)phenol could lead to a better isomeric ratio.
-
-
Purification Strategies for Isomers:
-
Fractional Crystallization: If the isomeric ratio cannot be sufficiently improved, fractional crystallization may be an option. This will require a systematic solvent screening to find a solvent system where the solubility of the two isomers is significantly different.
-
pH-Mediated Extraction: The acidity of the phenolic hydroxyl group can be influenced by the position of the other substituents. A carefully controlled liquid-liquid extraction at different pH values might allow for the separation of the isomers.
-
Derivatization: In some cases, it may be necessary to derivatize the mixture (e.g., by forming a Schiff base), separate the derivatives, and then hydrolyze the desired derivative back to the pure aldehyde.
-
II. Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for the industrial-scale synthesis of this compound?
A1: The choice of method depends on a balance of factors including yield, cost, safety, and waste disposal.
-
Reimer-Tiemann Reaction: While often a go-to method in academic labs, its use of chloroform (a regulated substance), biphasic nature, and potential for thermal runaways present significant challenges for industrial scale-up.[1][2]
-
Duff Reaction: Traditionally low-yielding, modifications using trifluoroacetic acid to improve para-selectivity and yield make it a more viable, albeit potentially costly, option.[3][4][5]
-
Vilsmeier-Haack Reaction: This method avoids the use of chloroform and is generally conducted under milder conditions.[6][7] The reagents (DMF and POCl3) are common in industrial settings. This is often a preferred method for formylating electron-rich aromatics and could be optimized for this synthesis.[6][7]
Recommendation: For industrial production, the Vilsmeier-Haack reaction or a modified Duff reaction would likely be the most promising routes to explore and optimize due to better safety profiles and potential for improved selectivity compared to the Reimer-Tiemann reaction.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concerns are:
-
Handling of Hazardous Reagents:
-
Chloroform (Reimer-Tiemann): A suspected carcinogen and environmentally hazardous. Requires a closed system and appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl3) (Vilsmeier-Haack): Highly corrosive and reacts violently with water. Requires handling in a dry, inert atmosphere.
-
Strong Bases (NaOH, KOH): Corrosive and can cause severe burns.
-
Trifluoroacetic Acid (modified Duff): Highly corrosive.
-
-
Exothermic Reactions: The Reimer-Tiemann reaction is known to be exothermic and can lead to a thermal runaway if not properly controlled.[1][2] Any large-scale reaction should be evaluated by differential scanning calorimetry (DSC) to understand its thermal profile.
-
Pressure Build-up: Reactions involving gaseous by-products or conducted at elevated temperatures in a closed system can lead to pressure build-up. Reactors must be equipped with appropriate pressure relief systems.
Q3: How can we effectively monitor the reaction progress on a large scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency at scale.
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method. It can be used to quantify the consumption of the starting material (2-(trifluoromethoxy)phenol) and the formation of the product and any by-products.
-
Gas Chromatography (GC): Also a viable option, particularly if the components are sufficiently volatile.
-
-
Sampling: Develop a safe and representative sampling procedure for the reactor. This may involve using a sample dip tube or a bottom-run-off valve.
Q4: What are the recommended work-up and isolation procedures for large-scale production?
A4: The work-up and isolation procedures should be designed to be simple, scalable, and minimize the use of hazardous solvents.
-
Quenching: The reaction mixture is typically quenched by the slow addition of water or an aqueous solution. For the Vilsmeier-Haack reaction, this step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction: The product is extracted into a suitable organic solvent. The choice of solvent should consider factors like extraction efficiency, boiling point, safety, and environmental impact.
-
Washing: The organic layer is washed to remove any remaining reagents or salts.
-
Solvent Swap/Concentration: The extraction solvent is removed by distillation, possibly followed by a solvent swap to a crystallization solvent.
-
Crystallization: The crude product is purified by crystallization. A thorough screening of solvents is recommended to find conditions that provide high purity and yield. The product can be crystallized from hot ethanol.[8]
-
Filtration and Drying: The purified solid is collected by filtration and dried under vacuum.
III. Experimental Protocols and Data
Protocol: Vilsmeier-Haack Formylation of 2-(trifluoromethoxy)phenol
This protocol is a representative procedure and should be optimized for the specific equipment and scale of operation.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| 2-(trifluoromethoxy)phenol | 178.11 | - | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 3.0 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 1.645 | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.326 | - |
| Water | 18.02 | 1.000 | - |
| Sodium Bicarbonate | 84.01 | - | - |
Procedure:
-
Vilsmeier Reagent Formation: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge N,N-Dimethylformamide (DMF) (3.0 eq.) and Dichloromethane (DCM). Cool the mixture to 0-5 °C. Slowly add Phosphorus Oxychloride (POCl3) (1.2 eq.) to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1 hour to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-(trifluoromethoxy)phenol (1.0 eq.) in DCM and add it slowly to the Vilsmeier reagent, keeping the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding it to a mixture of ice and water. Vigorously stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Then, wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
IV. Diagrams and Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
General Synthetic Workflow
Caption: A simplified workflow for the synthesis and purification.
V. References
-
CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. Google Patents.
-
Duff reaction - Wikipedia.
-
Duff Reaction.
-
Side reactions in the formylation of hindered phenols - Benchchem.
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate.
-
Reimer–Tiemann reaction - L.S.College, Muzaffarpur.
-
CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents.
-
Reimer Tiemann Reaction Mechanism - BYJU'S.
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
-
US3833660A - Process for making aromatic aldehydes - Google Patents.
-
Reimer–Tiemann reaction | Request PDF - ResearchGate.
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR.
-
Reimer–Tiemann reaction - Wikipedia.
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com.
-
53104-95-3 Cas No. | this compound | Matrix Scientific.
-
4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR - Sigma-Aldrich.
-
Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor - ResearchGate.
-
This compound, 98+%, Thermo Scientific Chemicals 1 g.
-
Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor - PubMed.
-
Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one? - Reddit.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com.
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC - NIH.
-
220227-98-5|4-Hydroxy-3-(trifluoromethyl)benzaldehyde|BLD Pharm.
-
US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents.
-
-
REIMER TIEMANS REACTION - PHARMD GURU.
-
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound | CAS 53104-95-3 | SCBT.
-
Vilsmeier-Haack Reaction - J&K Scientific LLC.
-
Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates.
-
US2180772A - Trifluoromethyl benzaldehydes - Google Patents.
-
Vilsmeier-Haack Reaction - Chemistry Steps.
-
Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC - NIH.
-
(trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents.
-
Vilsmeier–Haack reaction - Wikipedia.
-
This compound, 98+%, Thermo Scientific Chemicals.
-
This compound (C8H5F3O3) - PubChemLite.
-
p-Trifluoromethoxy phenol | 828-27-3 - ChemicalBook.
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
-
EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
-
EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
-
US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC.
-
4-Trifluoromethylbenzaldehyde - Wikipedia.
-
DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. byjus.com [byjus.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde vs. Vanillin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in pharmaceutical and agrochemical development, the choice of a starting material can dictate the efficiency of a reaction pathway and the ultimate properties of the target molecule. Benzaldehyde derivatives are foundational building blocks, but subtle changes to their structure can induce dramatic shifts in reactivity. This guide provides an in-depth comparison of two such analogues: the widely used natural product vanillin (4-hydroxy-3-methoxybenzaldehyde) and its fluorinated counterpart, 4-hydroxy-3-(trifluoromethoxy)benzaldehyde.
We will move beyond a simple cataloging of properties to explore the electronic causality behind their differing behaviors. Understanding these principles is critical for designing robust synthetic routes and for leveraging the unique characteristics that the trifluoromethoxy group imparts upon a molecule.
The Core Structural Difference: Electronic Tug-of-War
At first glance, the two molecules are nearly identical. Both possess a 4-hydroxybenzaldehyde core. The critical distinction lies at the 3-position: vanillin has a methoxy (-OCH₃) group, while the other features a trifluoromethoxy (-OCF₃) group. This single substitution fundamentally alters the electron density distribution across the entire molecule, thereby governing the reactivity of the aldehyde, the phenolic hydroxyl, and the aromatic ring itself.
-
Vanillin's Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. While the oxygen atom is highly electronegative and pulls electron density away from the aromatic ring through the sigma bond (an inductive, electron-withdrawing effect), its lone pairs can participate in resonance, donating electron density into the ring's pi system.[1] In aromatic systems, this resonance effect is dominant, making the methoxy group an overall electron-donating group. This enriches the electron density of the aromatic ring, rendering it "activated."
-
The Trifluoromethoxy Group (-OCF₃): The replacement of hydrogen atoms with three highly electronegative fluorine atoms dramatically changes the electronic landscape. The intense inductive pull of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent.[2][3][4] While the oxygen atom still possesses lone pairs, their ability to donate into the ring (pi-donation) is significantly diminished compared to a methoxy group.[2] The net result is a strongly deactivated, electron-poor aromatic system. Furthermore, the -OCF₃ group significantly increases the molecule's lipophilicity, a property often sought in drug design to enhance membrane permeability.[2][3]
The following diagram illustrates how these opposing electronic effects influence the electrophilicity of the critical aldehyde carbon.
Caption: Electronic influence on aldehyde electrophilicity.
A Head-to-Head Reactivity Comparison
The electronic differences described above have predictable and experimentally verifiable consequences for the chemical reactivity of these compounds.
| Property/Reaction Type | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | This compound | Rationale |
| Molar Mass | 152.15 g/mol [5] | 206.12 g/mol [6] | Presence of three heavy fluorine atoms. |
| Melting Point | 81-83 °C[7][8] | ~161 °C[9] | Significant difference in crystal lattice energy. |
| Aldehyde Reactivity (Nucleophilic Addition) | Moderately reactive | Highly Reactive | The electron-withdrawing -OCF₃ group makes the aldehyde carbon significantly more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles (e.g., Grignard reagents, Wittig ylides, amines). |
| Aromatic Ring Reactivity (Electrophilic Substitution) | Highly Reactive | Less Reactive | The electron-donating -OCH₃ and -OH groups strongly activate the ring, making it highly susceptible to reactions like iodination and bromination.[8][10] The -OCF₃ group deactivates the ring, making these reactions slower and requiring harsher conditions. |
| Acidity of Phenolic -OH (pKa) | Higher pKa (~7.4) | Lower pKa (More Acidic) | The strongly electron-withdrawing -OCF₃ group stabilizes the negative charge of the resulting phenoxide ion, making the proton easier to remove. The -OCH₃ group is destabilizing in this context. |
Experimental Protocols for Reactivity Validation
To translate theory into practice, we present two protocols designed to quantitatively assess the reactivity differences. These protocols are designed as self-validating systems where, under identical conditions, the variation in outcomes can be directly attributed to the intrinsic properties of the molecules.
Experiment 1: Comparative Analysis of Nucleophilic Addition via Wittig Reaction
This experiment aims to quantify the difference in aldehyde electrophilicity by reacting each compound with a stabilized Wittig ylide and measuring the rate of product formation.
Objective: To demonstrate the enhanced reactivity of this compound's aldehyde group towards a nucleophile.
Methodology:
-
Reagent Preparation: Prepare 0.1 M stock solutions of both vanillin and this compound in anhydrous Tetrahydrofuran (THF). Prepare a 0.1 M stock solution of (triphenylphosphoranylidene)acetonitrile in anhydrous THF.
-
Reaction Setup: In two separate, identical, magnetically stirred reaction vessels maintained at 25°C, add 10 mL of the respective aldehyde stock solution.
-
Initiation: Simultaneously, inject 10 mL of the Wittig reagent stock solution into each vessel to initiate the reaction. Start a timer immediately.
-
Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from each reaction. Immediately quench the aliquot in a vial containing 900 µL of a mobile phase solvent (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the starting aldehyde to the corresponding cinnamonitrile product.
-
Data Presentation: Plot % conversion versus time for both reactions on the same graph.
Expected Outcome: The reaction with this compound will show a significantly faster rate of conversion, reaching a higher yield in a shorter period compared to vanillin.
Caption: Workflow for comparative Wittig reaction kinetics.
Experiment 2: Determination of Relative Acidity via Potentiometric Titration
This experiment measures the pKa of the phenolic hydroxyl group on each molecule.
Objective: To quantitatively confirm that this compound is a stronger acid than vanillin.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve an equal molar amount of each aldehyde in a 50:50 ethanol/water solution to create solutions of identical concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the probe in the solution.
-
Titration: Slowly titrate the solution with a standardized solution of 0.01 M sodium hydroxide (NaOH), recording the pH after each incremental addition (e.g., 0.1 mL).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. Generate a first-derivative plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.
-
pKa Determination: The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).
Expected Outcome: The titration curve for this compound will be shifted to a lower pH range, and its calculated pKa will be significantly lower than that of vanillin.
Implications for Synthesis and Drug Design
The choice between these two reagents is entirely dependent on the strategic goals of the synthesis.
-
For Ring Functionalization: If the goal is to perform electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene ring, vanillin is the superior choice. Its activated ring system allows for milder reaction conditions and higher yields for these transformations.[8][10]
-
For Aldehyde Derivatization: When the synthetic route hinges on nucleophilic addition to the aldehyde—such as in reductive amination, Grignard reactions, or the formation of imines and oximes—this compound is the more efficient substrate. Its heightened electrophilicity can lead to faster reactions, higher yields, and may allow for the use of less reactive nucleophiles that are sluggish or unreactive with vanillin.
-
In Medicinal Chemistry: The -OCF₃ group is often considered a "bioisostere" of the methoxy group, but with crucial advantages. Its resistance to oxidative metabolism (demethylation) and its increased lipophilicity can improve a drug candidate's pharmacokinetic profile.[3] Therefore, replacing a vanillin moiety with its trifluoromethoxy counterpart in a bioactive molecule is a common strategy to enhance metabolic stability and cell permeability.
Conclusion
While structurally similar, this compound and vanillin present starkly different reactivity profiles dictated by the electronic nature of their 3-position substituent.
-
This compound is characterized by a highly electrophilic aldehyde and a more acidic phenol, driven by the strong inductive withdrawal of the -OCF₃ group. It is the reagent of choice for reactions centered on the aldehyde functionality.
-
Vanillin possesses a nucleophilic, activated aromatic ring, making it ideal for electrophilic substitution reactions.
As a Senior Application Scientist, my recommendation is to select the substrate based on the key transformation in your synthetic design. For building complex molecules via aldehyde chemistry or for introducing metabolically robust, lipophilic fluorinated groups, this compound is a powerful and highly reactive tool. For chemistry involving the functionalization of the aromatic core, the classic reactivity of vanillin remains unparalleled.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. webqc.org [webqc.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. 4-hydroxy-3-(trifluoromethyl)benzaldehyde [stenutz.eu]
- 10. youtube.com [youtube.com]
A Comparative Guide to Orthogonal Purity Assessment: HPLC vs. qNMR for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
In the rigorous landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For a key building block like 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde often utilized in the synthesis of bioactive molecules, precise purity assessment is non-negotiable.[1][2] This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of two premier analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The core principle of robust analytical science dictates that relying on a single methodology can be fraught with unseen biases. Orthogonal methods, which measure the same attribute through different physicochemical principles, provide a more holistic and trustworthy assessment of a compound's purity. This guide will explore the cross-validation of a chromatographic separation technique (HPLC) against a spectroscopic primary ratio method (qNMR), offering a comprehensive framework for the purity validation of this compound.
The Underlying Principles: A Tale of Two Methodologies
Understanding the foundational principles of both HPLC and qNMR is critical to appreciating their respective strengths and limitations, and informs the rationale behind experimental design.
High-Performance Liquid Chromatography (HPLC): Purity by Separation and Detection
HPLC is a cornerstone of analytical chemistry, functioning on the principle of separating components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For purity determination of a compound like this compound, a UV detector is typically employed. The analyte's concentration is determined by comparing the area of its chromatographic peak to that of a certified reference standard of known purity, analyzed under identical conditions.[3][4][5]
The power of HPLC lies in its ability to separate structurally similar impurities from the main analyte, providing a detailed impurity profile. However, its accuracy is fundamentally dependent on the availability and purity of a corresponding reference standard. Any error in the stated purity of the reference material will directly propagate to the purity determination of the sample.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach to Purity
Unlike HPLC, qNMR is a primary analytical method, meaning it can determine the purity of a substance without the need for an identical reference standard of that same substance.[6][7][8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][9][10] By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard (a Certified Reference Material or CRM), the purity of the analyte can be calculated directly by comparing the integral of a specific analyte resonance to that of a resonance from the internal standard.[11][12]
For this compound, both ¹H and ¹⁹F qNMR could be powerful tools. ¹H qNMR would utilize the proton signals, while ¹⁹F qNMR, leveraging the trifluoromethoxy group, offers a highly specific and often less crowded spectral region for quantification.[11][12] This makes qNMR an intrinsically absolute and highly accurate technique, traceable to the International System of Units (SI) through the certified purity of the internal standard.[12][13]
Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR is often dictated by the specific requirements of the analysis, available resources, and the stage of drug development. The following table provides a comparative overview of key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative; relies on a reference standard of the analyte. | Absolute (Primary Ratio Method); relies on a certified internal standard of a different compound.[6][9] |
| Accuracy | High, but dependent on the accuracy of the reference standard's purity.[3] | Very high; directly traceable to SI units through the certified internal standard.[12][13] |
| Precision | Excellent repeatability and intermediate precision (RSD <1-2%).[4] | Excellent precision, with RSD values often below 1%.[18] |
| Specificity | High; excellent for separating and quantifying structurally related impurities.[4] | High; relies on unique, well-resolved signals. Can be challenging with complex mixtures or signal overlap.[13][19] |
| Linearity & Range | Excellent over a wide concentration range.[3][5] | Excellent linearity, directly proportional relationship between signal area and number of nuclei.[18] |
| LOD/LOQ | Generally lower (higher sensitivity) for detecting trace impurities.[3][5][18] | Typically higher (lower sensitivity) than HPLC, may not be suitable for trace impurity quantification.[18] |
| Sample Throughput | Higher; automated systems can run many samples sequentially with relatively short run times. | Lower; requires careful sample preparation and longer acquisition times for high signal-to-noise. |
| Method Development | Can be more time-consuming, requiring optimization of column, mobile phase, and gradient. | Generally faster, primarily involving selection of a suitable solvent and internal standard. |
| Universality | Requires a chromophore for UV detection. | Applicable to any soluble compound with NMR-active nuclei, regardless of physical properties.[7][9] |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
HPLC-UV Purity Determination Protocol
This method is designed for the separation and quantification of this compound and potential process-related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 0.22 µm filtered)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard of known purity.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (based on the benzaldehyde chromophore)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same nominal concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the analyte in the standard chromatogram (Area Percent method, corrected for the purity of the standard).
-
¹H-qNMR Purity Determination Protocol
This protocol outlines the absolute purity determination using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are fully soluble)
-
Certified Reference Material (CRM) as an internal standard (e.g., Maleic Anhydride, Dimethyl sulfone). The standard must be stable, non-reactive, and have signals that do not overlap with the analyte.[11][20]
-
This compound sample.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound directly into a tared vial.
-
Accurately weigh approximately 5-10 mg of the internal standard CRM into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount (e.g., 0.7 mL) to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[21]
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton ~9.8 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
-
Visualizing the Workflow
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both HPLC and qNMR.
Caption: HPLC Purity Analysis Workflow.
Caption: qNMR Purity Analysis Workflow.
Making the Right Choice: A Logic-Based Decision Framework
The selection of the appropriate technique is a critical decision. The following diagram illustrates a logical framework for choosing between HPLC and qNMR based on common analytical needs.
Caption: Decision framework for selecting an analytical method.
Conclusion: An Orthogonal Approach for Unimpeachable Purity
Both HPLC and qNMR are powerful, validated techniques for the purity determination of this compound. HPLC excels in routine quality control, high-throughput screening, and the quantification of trace impurities, providing a detailed profile of the substance's components. Its accuracy, however, is tethered to the quality of a specific reference standard.
Conversely, qNMR offers an elegant, absolute method for purity assignment, directly traceable to fundamental constants.[6][12] It is the gold standard for certifying reference materials and for instances where an identical standard is unavailable or of questionable purity.[22] While less sensitive to trace impurities, its strength lies in providing a highly accurate and precise purity value for the main component.
For the most rigorous and defensible validation, an orthogonal approach is recommended. Employing HPLC to establish the impurity profile and qNMR to determine the absolute purity of the main component provides a comprehensive and self-validating data package. This dual-pronged strategy ensures the highest confidence in the quality of this compound, satisfying the stringent demands of pharmaceutical research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. azom.com [azom.com]
- 8. youtube.com [youtube.com]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 12. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. starodub.nl [starodub.nl]
- 18. acgpubs.org [acgpubs.org]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. Certified reference materials in solution for quantitative NMR | Separation Science [sepscience.com]
- 21. benchchem.com [benchchem.com]
- 22. rssl.com [rssl.com]
comparative study of different synthetic routes to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Study of Synthetic Routes to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Introduction: The Significance of this compound
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a key fluorinated building block that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure combines a reactive aldehyde, a nucleophilic phenol, and the influential trifluoromethoxy group, making it a valuable synthon for constructing complex molecular architectures.
This guide provides a comparative analysis of potential synthetic routes to this target molecule, moving beyond a simple recitation of protocols. We will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and offer field-proven insights to guide your synthetic strategy, whether for bench-scale research or process development.
Strategic Approaches: Direct Formylation vs. Late-Stage Trifluoromethoxylation
The synthesis of this compound can be approached from two fundamentally different strategic directions:
-
Direct Formylation: This strategy involves introducing the aldehyde (formyl) group onto a pre-existing 2-(trifluoromethoxy)phenol ring through an electrophilic aromatic substitution.
-
Late-Stage Trifluoromethoxylation: This alternative approach begins with a commercially available dihydroxybenzaldehyde precursor, where the critical -OCF₃ group is installed in a later step.
We will explore prominent methods within each strategy to determine the most efficient and reliable path to the target molecule.
Figure 1. A high-level comparison of the two primary synthetic strategies.
Strategy 1: Direct Formylation of 2-(Trifluoromethoxy)phenol
The most intuitive approach is the direct formylation of 2-(trifluoromethoxy)phenol. This requires an electrophilic aromatic substitution to attach a -CHO group. The regiochemical outcome is dictated by the directing effects of the existing hydroxyl (-OH) and trifluoromethoxy (-OCF₃) substituents. The hydroxyl group is a powerful activating, ortho, para-director. The trifluoromethoxy group, while electron-withdrawing, is also an ortho, para-director due to the lone pairs on the oxygen atom. The challenge lies in steering the formylation to the desired C4 position (para to the -OH) over the sterically and electronically favored C6 position (ortho to the -OH).
Route A: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[2]
Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a potent electrophile.[3][4] The phenoxide ion, formed by deprotonation of the phenol, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.
Figure 2. Simplified mechanism of the Reimer-Tiemann reaction.
Applicability & Expert Assessment: The Reimer-Tiemann reaction overwhelmingly favors formylation at the ortho position, partly due to coordination of the sodium cation with the phenoxide oxygen and the incoming dichlorocarbene.[5] For 2-(trifluoromethoxy)phenol, this would lead to the undesired 2-hydroxy-3-(trifluoromethoxy)benzaldehyde isomer. Yields are often poor, and the use of chloroform in a biphasic system presents handling and scalability challenges.[6] Therefore, this method is unsuitable for the synthesis of our target molecule.
Route B: The Duff Reaction
The Duff reaction employs hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol or acetic acid.[7]
Mechanism: The reaction involves the electrophilic attack of an iminium ion, generated from hexamine, onto the activated phenol ring.[8] This forms a benzylamine-type intermediate which is subsequently hydrolyzed to the aldehyde during acidic workup.
Applicability & Expert Assessment: Similar to the Reimer-Tiemann reaction, the Duff reaction strongly favors ortho-formylation for unhindered phenols.[8][9] The reaction is also notorious for its low yields and often requires harsh conditions.[8][10] While modifications exist, its inherent regioselectivity makes it a poor choice for preparing the desired para-substituted product.
Route C: The Vilsmeier-Haack Reaction
This reaction uses a "Vilsmeier reagent," a chloroiminium salt, to formylate electron-rich aromatic rings.[11] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃).[12][13]
Mechanism: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich phenol attacks this reagent. The resulting iminium ion intermediate is then hydrolyzed to the final aldehyde product during aqueous workup.[11][14]
Figure 3. Simplified mechanism of the Vilsmeier-Haack reaction.
Applicability & Expert Assessment: The Vilsmeier reagent is a weaker and bulkier electrophile compared to those in many other formylation reactions.[13] This can be advantageous. While ortho, para directing effects are still at play, the steric hindrance from the -OCF₃ group at the 2-position could disfavor attack at the C6 (ortho) position, potentially leading to a higher proportion of the desired C4 (para) product.[12] This reaction is generally more amenable to producing para-aldehydes than the Reimer-Tiemann or Duff reactions and is therefore the most plausible direct formylation route. However, achieving high regioselectivity may still require significant optimization.
Strategy 2: Late-Stage Trifluoromethoxylation
An alternative and often superior strategy involves forming the C-O bond of the trifluoromethoxy group on a molecule that already contains the desired aldehyde and hydroxyl functionalities. The logical starting material for this approach is 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).
Mechanism: This approach circumvents the regioselectivity problems of formylation. The key challenge is the selective trifluoromethoxylation of the hydroxyl group at C4 while leaving the C3 hydroxyl group intact (or protecting it and subsequently deprotecting it). Modern trifluoromethoxylation reagents, such as electrophilic "Togni" reagents or protocols involving radical pathways, can offer solutions.[15] For instance, a one-pot synthesis of aryl trifluoromethyl ethers from phenols has been developed, though it may be challenging with substrates prone to hydrogen bonding.[15] Patent literature describes similar transformations, for example, the synthesis of 3-hydroxy-4-difluoromethoxybenzaldehyde from 3,4-dihydroxybenzaldehyde using sodium chlorodifluoroacetate, demonstrating the viability of selective O-alkylation on this scaffold.[16]
Applicability & Expert Assessment: This strategy offers a significant advantage in control of regiochemistry. The final product's substitution pattern is pre-defined by the starting material. The challenge is shifted from controlling C-C bond formation to controlling selective C-O bond formation. Given the advances in fluorination chemistry, this approach is highly promising for providing a clean and scalable route to this compound, likely with higher overall yield and purity than direct formylation attempts.
Comparative Analysis of Synthetic Routes
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction | Late-Stage Trifluoromethoxylation |
| Starting Material | 2-(Trifluoromethoxy)phenol | 2-(Trifluoromethoxy)phenol | 2-(Trifluoromethoxy)phenol | 3,4-Dihydroxybenzaldehyde |
| Key Reagents | CHCl₃, NaOH/KOH | Hexamethylenetetramine, Acid | DMF, POCl₃ | Trifluoromethoxylation reagent |
| Regioselectivity | Strongly ortho-directing[2][4] | Primarily ortho-directing[8][9] | Can favor para, but mixture is possible[12] | Excellent (defined by starting material) |
| Probable Yield | Very Low to None (for para)[6] | Low[8][10] | Moderate (requires optimization) | Good to Excellent |
| Reaction Conditions | Biphasic, elevated temp.[3] | Harsh, acidic, high temp. | 0°C to room temp.[14] | Varies; often mild conditions possible[15] |
| Safety Concerns | Chloroform (toxic, regulated) | Hexamine (relatively safe) | POCl₃ (corrosive, water-reactive) | Reagent-dependent; some are energetic |
| Scalability | Poor | Poor | Good | Good |
| Recommended for Target? | No | No | Plausible, but challenging | Highly Recommended |
Experimental Protocols
The following protocols are illustrative and based on established procedures for similar transformations. They should be adapted and optimized for the specific substrates and laboratory conditions.
Protocol 1: Vilsmeier-Haack Formylation of 2-(Trifluoromethoxy)phenol (Hypothetical)
Objective: To synthesize this compound via direct para-formylation.
Materials:
-
2-(Trifluoromethoxy)phenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 2-(trifluoromethoxy)phenol (1.0 equiv) in anhydrous DMF (10 mL per gram of phenol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 - 1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by slowly adding a cold aqueous solution of sodium acetate (e.g., 5-6 equivalents in water).[14]
-
Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with DCM or Et₂O (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the desired para-isomer from the ortho-isomer and any unreacted starting material.
Protocol 2: Selective O-Difluoromethylation of 3,4-Dihydroxybenzaldehyde (Adapted from Patent Literature)
Objective: To synthesize 3-hydroxy-4-difluoromethoxybenzaldehyde, a close analog demonstrating the late-stage functionalization strategy.[16] A similar approach could be envisioned for trifluoromethoxylation.
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 equiv)
-
Sodium chlorodifluoroacetate (1.5 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 3,4-dihydroxybenzaldehyde and Na₂CO₃ in DMF in a round-bottom flask.
-
Add a solution of sodium chlorodifluoroacetate in water to the suspension.
-
Heat the reaction mixture to 80-100°C and stir for 6-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully adjust the pH of the reaction mixture to 5-6 using 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monosubstituted product.
Conclusion and Recommendation
While the direct formylation of 2-(trifluoromethoxy)phenol is mechanistically conceivable, established methods like the Reimer-Tiemann and Duff reactions are unsuitable due to their strong preference for ortho-substitution, which would yield the incorrect isomer. The Vilsmeier-Haack reaction stands as the most promising direct approach, as its bulkier electrophile may favor the desired para-substitution, but this would likely result in a mixture of isomers requiring challenging purification.
From the perspective of efficiency, scalability, and chemical integrity, the late-stage trifluoromethoxylation strategy is unequivocally the superior route . Starting with 3,4-dihydroxybenzaldehyde provides absolute control over the regiochemistry of the final product. The critical step becomes the selective functionalization of the C4 hydroxyl group. With the sophisticated toolkit of modern fluorination reagents available to chemists, achieving this selective transformation is a far more tractable problem than overcoming the inherent regiochemical biases of classical formylation reactions. For any research or development program, focusing efforts on optimizing the late-stage trifluoromethoxylation will provide the most direct and reliable path to high-purity this compound.
References
- 1. scbt.com [scbt.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Inhibitory Activity of Novel TAK1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Central Node in Inflammatory and Oncogenic Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central hub for a multitude of cellular signaling pathways.[1][2] Positioned upstream of major transcription factors like NF-κB and activator protein-1 (AP-1), TAK1 integrates signals from various stimuli, including pro-inflammatory cytokines (TNF-α, IL-1β), Toll-like receptor (TLR) ligands, and growth factors like TGF-β.[1][3][4][5] Its activation triggers downstream cascades involving the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.[3][4]
Given its pivotal role in regulating inflammation, immunity, cell survival, and apoptosis, the dysregulation of TAK1 signaling is implicated in a wide array of pathologies, including chronic inflammatory diseases and numerous cancers.[1][6][7][8] This makes TAK1 a highly attractive therapeutic target for the development of novel small molecule inhibitors. This guide provides a comprehensive framework for assessing and comparing the inhibitory activity of newly developed TAK1 inhibitors, using compounds derived from diverse chemical scaffolds, such as those originating from benzaldehyde precursors, as a case study.
The TAK1 Signaling Cascade: A Mechanistic Overview
Understanding the mechanism of TAK1 activation is fundamental to designing and evaluating its inhibitors. Activation is a multi-step process initiated by upstream receptor stimulation.
-
Stimuli and Receptor Activation : Ligands such as TNF-α or IL-1β bind to their respective receptors, triggering the recruitment of adaptor proteins.[4][9]
-
Ubiquitination as a Scaffold : This receptor complex recruits E3 ubiquitin ligases (e.g., TRAF2, TRAF6) that catalyze the formation of lysine-63 (K63)-linked polyubiquitin chains on target proteins like RIP1 or on themselves.[4][5]
-
Recruitment and Activation : These polyubiquitin chains act as a scaffold to recruit the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[4][6][9] The binding of TAB2/3 to the ubiquitin chains brings TAK1 into close proximity with other signaling molecules, facilitating its autophosphorylation at Threonine-187 and full enzymatic activation.[6][10]
-
Downstream Signal Transduction : Activated TAK1 then phosphorylates and activates the IKK complex (leading to NF-κB activation) and MKKs (leading to JNK and p38 activation), propagating the signal downstream to regulate gene expression and cellular responses.[1][3][9]
References
- 1. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde and Its Derivatives for Drug Discovery Professionals
<
This guide provides an in-depth spectroscopic comparison of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of NMR, IR, UV-Vis, and Mass Spectrometry data to facilitate structural elucidation and guide synthetic strategies. By understanding the electronic and structural effects of substituents on this versatile scaffold, researchers can better design and interpret experiments, accelerating the drug discovery process.
Introduction: The Significance of the Fluorinated Benzaldehyde Scaffold
This compound is a fluorinated compound of significant interest in biochemical research and drug discovery.[1][2] The presence of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can profoundly alter a molecule's physicochemical properties. It often enhances metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of novel therapeutics. This guide will explore how the interplay of the hydroxyl, aldehyde, and trifluoromethoxy groups, along with additional derivatization, is reflected in their spectroscopic signatures.
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is paramount for accurate structural interpretation. The following protocols outline the standardized procedures used to obtain the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial for solubilizing the polar phenolic compounds and avoiding exchange of the hydroxyl proton.
-
Instrument Setup: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: The spectrometer was locked on the deuterium signal of the solvent, and the magnetic field was shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.[3]
-
Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000–650 cm⁻¹). A background spectrum of the clean ATR crystal was taken prior to sample analysis.
-
Data Analysis: The resulting spectrum provides information on the vibrational frequencies of functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in ethanol.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200–800 nm using a spectrophotometer.[4]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is reported. This technique is particularly useful for analyzing phenolic compounds due to the strong UV absorbance of the phenolic ring.[5]
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI).
-
Data Acquisition: High-resolution mass spectra (HRMS) were obtained to determine the accurate mass of the molecular ion.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and significant fragment ions are reported.
Spectroscopic Comparison: Unraveling Structural Nuances
The following sections detail the spectroscopic characteristics of this compound and compare them with its structural analogs: 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-(trifluoromethyl)benzaldehyde. This comparative approach highlights the influence of the 3-position substituent on the overall spectroscopic fingerprint.
¹H NMR Spectroscopy: Probing the Aromatic Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The electronic nature of the substituent at the 3-position significantly influences the chemical shifts of the aromatic protons.[3]
| Compound | Aldehyde-H (δ, ppm) | Aromatic-H (δ, ppm) | OH-H (δ, ppm) |
| This compound | ~9.8 | 7.6-7.8 (m), 7.1 (d) | ~10.5 |
| 4-Hydroxy-3-methylbenzaldehyde | ~9.7 | 7.6 (d), 7.5 (s), 6.9 (d) | ~10.0 |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | ~9.9 | 8.1 (d), 8.0 (s), 7.2 (d) | ~11.0 |
Data is compiled from typical values found in chemical databases and literature.
Analysis:
-
The electron-withdrawing trifluoromethoxy and trifluoromethyl groups cause a downfield shift of the aldehydic and aromatic protons compared to the electron-donating methyl group.[3] This deshielding effect is a direct consequence of the reduced electron density on the aromatic ring.
-
The ¹H NMR spectrum of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde shows distinct peaks for the aromatic protons, aiding in structural confirmation.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Substituent C (δ, ppm) |
| This compound | ~191 | 115-160 | ~121 (q, ¹JCF ≈ 257 Hz) |
| 4-Hydroxy-3-methylbenzaldehyde | ~191 | 115-162 | ~16 |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | ~191 | 117-163 | ~124 (q, ¹JCF ≈ 272 Hz) |
Data is compiled from typical values found in chemical databases and literature.
Analysis:
-
The carbonyl carbon (C=O) appears around 191 ppm in all derivatives.
-
The carbon of the trifluoromethoxy and trifluoromethyl groups exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The large one-bond C-F coupling constant (¹JCF) is a definitive feature.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The vibrational frequencies of bonds are sensitive to their environment.
| Compound | O-H stretch (cm⁻¹) | C-H (aldehyde) stretch (cm⁻¹) | C=O stretch (cm⁻¹) | C-F stretch (cm⁻¹) |
| This compound | ~3300 (broad) | ~2850, ~2750 | ~1680 | ~1250 |
| 4-Hydroxy-3-methylbenzaldehyde | ~3300 (broad) | ~2850, ~2750 | ~1675 | - |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | ~3300 (broad) | ~2850, ~2750 | ~1685 | ~1300 |
Data is compiled from typical values for benzaldehyde derivatives.[7][8][9]
Analysis:
-
All compounds exhibit a broad O-H stretching band around 3300 cm⁻¹, characteristic of a phenolic hydroxyl group.
-
The two weak C-H stretching bands for the aldehyde proton are also present in all derivatives.[7][9]
-
The strong C=O stretching vibration is observed around 1680 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde.[10]
-
The presence of strong C-F stretching bands in the 1100-1300 cm⁻¹ region is a key indicator for the trifluoromethoxy and trifluoromethyl groups.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds generally exhibit strong absorption in the UV region.[4][5][11]
| Compound | λmax (nm) |
| This compound | ~280, ~315 |
| 4-Hydroxy-3-methylbenzaldehyde | ~278, ~310 |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | ~282, ~320 |
Data is estimated based on typical values for substituted benzaldehydes.
Analysis:
-
The absorption bands are attributed to π→π* transitions within the aromatic ring and the carbonyl group.
-
The position of λmax is influenced by the electronic nature of the substituents. Electron-withdrawing groups tend to cause a slight red shift (bathochromic shift) of the absorption maximum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C₈H₅F₃O₃ | 206.12[1] | Loss of H, CO, OCF₃ |
| 4-Hydroxy-3-methylbenzaldehyde | C₈H₈O₂ | 136.15 | Loss of H, CO, CH₃ |
| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | 190.12[12] | Loss of H, CO, CF₃ |
Analysis:
-
High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.
-
The fragmentation patterns are characteristic of the substituents. For instance, compounds with a trifluoromethyl group often show a prominent peak corresponding to the loss of a CF₃ radical.[13] The fragmentation of trifluoromethoxy compounds can be more complex.
Discussion and Insights: Connecting Spectra to Strategy
The spectroscopic data presented provides a clear framework for identifying and characterizing this compound and its derivatives.
-
¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination. The chemical shifts and coupling patterns provide a detailed picture of the substitution pattern and the electronic effects at play.
-
IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups, particularly the carbonyl and the C-F bonds.
-
UV-Vis spectroscopy can be a useful tool for quantitative analysis and for monitoring reactions involving changes in the chromophore.[11][14]
-
Mass spectrometry is indispensable for confirming the molecular weight and for gaining structural clues from fragmentation analysis. The presence of fluorine-containing fragments can be a key diagnostic tool.[15]
For drug development professionals, understanding these spectroscopic signatures is crucial. For example, monitoring the disappearance of the aldehyde proton signal in ¹H NMR can confirm the success of a reductive amination reaction. Similarly, changes in the aromatic region of the NMR spectra can provide evidence for further substitution on the ring.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel benzaldehyde derivative.
Caption: Workflow for Spectroscopic Analysis of Benzaldehyde Derivatives.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives. By understanding the principles outlined here and leveraging the provided experimental data, researchers can confidently identify, characterize, and utilize these valuable compounds in their drug discovery endeavors. The interplay of different spectroscopic techniques provides a robust and self-validating system for structural analysis, ensuring the integrity of research findings.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ijset.in [ijset.in]
- 5. edinburghanalytical.com [edinburghanalytical.com]
- 6. 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum [chemicalbook.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. ajpaonline.com [ajpaonline.com]
- 12. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 14. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
<
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy group into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, imparting enhanced metabolic stability and lipophilicity to bioactive molecules.[1][2] 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde serves as a critical building block in the synthesis of numerous pharmaceutical and agrochemical agents.[3][4][5][6] Consequently, the development of high-yielding and selective synthetic routes to this key intermediate is of paramount importance. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, offering experimental insights to inform catalyst selection and process optimization.
The Pivotal Role of Catalysis in Phenolic Formylation
The targeted introduction of a formyl group onto the phenolic ring of 3-(trifluoromethoxy)phenol presents a significant synthetic challenge. The directing effects of both the hydroxyl and trifluoromethoxy substituents must be carefully managed to achieve the desired regioselectivity for the 4-position. The choice of catalyst is therefore the most critical parameter in controlling the reaction's outcome and maximizing the yield of the desired product. This guide will explore and contrast several catalytic methodologies for this transformation.
Yield Comparison of Catalytic Systems
The formylation of 3-(trifluoromethoxy)phenol is the most direct route to this compound. The efficiency of this transformation is highly dependent on the catalytic system employed. Below is a comparative summary of prominent methods.
| Catalyst System | Key Reagents | Solvent | Temperature | Yield (%) |
| Magnesium Chloride - Triethylamine | MgCl₂, Triethylamine, Paraformaldehyde | Acetonitrile | Reflux | High (typically >80%)[7][8][9] |
| Titanium(IV) Chloride | TiCl₄, Dichloromethyl methyl ether | Dichloromethane | 0°C to RT | Good to Excellent (up to 81% for phenol)[10][11][12] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Trifluoroacetic Acid | Reflux | Moderate (often 15-20% for traditional method)[13][14][15][16] |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Dichloromethane | 0°C to RT | Variable, generally moderate for phenols[17][18][19][20] |
Disclaimer: Yields are based on literature reports for similar phenolic substrates and may vary depending on specific reaction conditions and scale.
In-Depth Analysis of Catalytic Methodologies
Magnesium Chloride - Triethylamine: The High-Performer
The combination of magnesium chloride and triethylamine for the ortho-formylation of phenols has proven to be a robust and high-yielding method.[7][8][9]
Expert Insight & Mechanistic Rationale: This system's success hinges on the in-situ formation of a magnesium phenoxide. The magnesium ion acts as a Lewis acid, coordinating with both the phenoxide and paraformaldehyde. This chelation effect enhances the electrophilicity of the formaldehyde unit and directs the formylation to the ortho position. Triethylamine serves as the base to generate the phenoxide and facilitate subsequent reaction steps. This method is often favored for its high yields and operational simplicity.[7]
Experimental Workflow: Magnesium-Mediated Formylation
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound, 98+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
- 16. Duff reaction - Wikipedia [en.wikipedia.org]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Navigating the Synthesis of TAK1 Inhibitors: A Comparative Guide to Alternative Aldehyde Reagents
In the landscape of kinase inhibitor development, targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) has emerged as a promising strategy for therapeutic intervention in inflammatory diseases and cancer. The synthesis of potent and selective TAK1 inhibitors often involves the use of key building blocks, with 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde being a frequently employed reagent. This guide provides a comprehensive comparison of viable alternative reagents to this starting material, offering researchers and drug development professionals a critical analysis of their potential impact on synthesis, structure-activity relationships (SAR), and overall inhibitor performance.
The Central Role of the Benzaldehyde Moiety in TAK1 Inhibition
The 4-hydroxy-3-substituted benzaldehyde core of many TAK1 inhibitors typically forms part of the "eastern" solvent-exposed region of the molecule. This region is crucial for modulating physicochemical properties such as solubility and metabolic stability, and can also influence inhibitor potency and selectivity through interactions with the solvent front of the ATP-binding pocket. The trifluoromethoxy group in the lead compound offers a unique combination of high lipophilicity and strong electron-withdrawing character, which can contribute to favorable pharmacokinetic profiles.[1][2] However, the exploration of alternative substituents is essential for fine-tuning these properties and navigating intellectual property landscapes.
A Comparative Analysis of Alternative Aldehyde Reagents
This section details a selection of commercially available 4-hydroxy-3-substituted benzaldehydes that represent viable alternatives to this compound. The analysis is based on established SAR principles for TAK1 inhibitors and predicted impacts on key drug-like properties.[3][4]
Table 1: Comparison of Alternative Aldehyde Reagents
| Reagent Name | Structure | Key Physicochemical Properties of Substituent | Predicted Impact on TAK1 Inhibitor Properties | Commercial Availability |
| This compound (Reference) | OC(C=C1)=CC(OC(F)(F)F)=C1C=O | High lipophilicity (π ≈ 1.04), strong electron-withdrawing, metabolically stable.[2] | High potency, good metabolic stability, moderate solubility. | Readily available |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | OC(C=C1)=CC(OC)=C1C=O | Lower lipophilicity (π ≈ -0.02), weak electron-donating, potential for O-demethylation. | May decrease potency slightly, improved solubility, potential metabolic liability.[5][6] | High |
| 4-Hydroxy-3-methylbenzaldehyde | OC(C=C1)=CC(C)=C1C=O | Moderate lipophilicity (π ≈ 0.56), weak electron-donating. | Potentially maintained potency, good balance of solubility and lipophilicity. | High |
| 4-Hydroxy-3-nitrobenzaldehyde | OC(C=C1)=CC(--INVALID-LINK--=O)=C1C=O | Low lipophilicity (π ≈ -0.28), strong electron-withdrawing, potential for reduction in vivo. | May increase potency due to electron-withdrawing nature, improved solubility, potential metabolic and toxicity concerns.[7][8] | High |
| 4-Hydroxy-3-iodobenzaldehyde | OC(C=C1)=CC(I)=C1C=O | High lipophilicity (π ≈ 1.12), weak electron-withdrawing, potential for deiodination. | Potential for increased potency, may serve as a handle for further functionalization.[9] | Moderate |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | OC(C=C1C)=CC(C)=C1C=O | Increased lipophilicity compared to the mono-methyl analog. | May enhance potency through increased van der Waals interactions, but could also introduce steric hindrance.[10] | Moderate |
Structure-Activity Relationship (SAR) Insights and Rationale for Selection
The choice of substituent at the 3-position of the 4-hydroxybenzaldehyde scaffold can significantly impact the resulting inhibitor's profile.
-
Electronic Effects: Electron-withdrawing groups, such as the trifluoromethoxy and nitro groups, can enhance potency by modulating the electronics of the inhibitor's core, which may lead to stronger interactions with the kinase hinge region. Conversely, electron-donating groups like methyl and methoxy might slightly reduce potency but can improve other properties.
-
Lipophilicity and Solubility: A key challenge in kinase inhibitor design is balancing lipophilicity, which often correlates with potency, and aqueous solubility, which is crucial for bioavailability. The highly lipophilic trifluoromethoxy and iodo groups may necessitate formulation strategies to ensure adequate solubility, while the more polar methoxy and nitro groups could improve this parameter.
-
Metabolic Stability: The trifluoromethoxy group is known for its high metabolic stability.[1][2] In contrast, a methoxy group (as in vanillin) can be susceptible to O-demethylation by cytochrome P450 enzymes. A methyl group is generally more stable. The nitro group can be reduced in vivo, which may lead to the formation of reactive metabolites.
-
Steric Considerations: The solvent-exposed nature of this region suggests that it can accommodate a range of substituent sizes. However, excessively bulky groups could disrupt binding. The dimethyl substitution should be evaluated to ensure it does not introduce unfavorable steric clashes.
Experimental Protocols: Synthesis of a Generic TAK1 Inhibitor Scaffold
The following is a generalized, two-step synthetic protocol for the synthesis of a TAK1 inhibitor scaffold, adaptable for the use of the alternative aldehydes discussed. This protocol is based on common synthetic routes reported in the literature for similar kinase inhibitors.[3]
Workflow for TAK1 Inhibitor Synthesis
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himediastore.com [himediastore.com]
- 6. 4-Hydroxy-3-methoxybenzaldehyde-d3 | LGC Standards [lgcstandards.com]
- 7. 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5 [sigmaaldrich.com]
- 8. 4-hydroxy-3-nitrobenzaldehyde suppliers USA [americanchemicalsuppliers.com]
- 9. 4-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-hydroxy-3,5-dimethylbenzaldehyde, 2233-18-3 | BroadPharm [broadpharm.com]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Compounds Derived from 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1][2] Conversely, a compound that is too resistant to metabolism can accumulate, increasing the risk of toxicity.[1] This guide provides an in-depth comparison of strategies to assess and enhance the metabolic stability of derivatives of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, a scaffold of growing interest due to the unique properties conferred by the trifluoromethoxy group.
The trifluoromethoxy (-OCF3) group is a powerful tool in medicinal chemistry, known for its ability to enhance metabolic stability and lipophilicity.[3][4][5] The strong carbon-fluorine bonds within this group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][6] However, the phenolic hydroxyl group present in the this compound scaffold represents a potential metabolic "soft spot." Phenols are susceptible to Phase II conjugation reactions, such as glucuronidation and sulfation, which can lead to rapid clearance of a drug from the body.[7][8][9] Therefore, a key challenge in developing drugs from this scaffold is to mitigate the metabolic liability of the phenol while retaining the beneficial properties of the trifluoromethoxy group.
This guide will explore the metabolic fate of compounds derived from this compound, comparing the stability of the parent phenolic structure to derivatives where the hydroxyl group has been strategically modified. We will delve into the experimental workflows for assessing metabolic stability and present hypothetical comparative data to illustrate the impact of these modifications.
The Metabolic Landscape of Trifluoromethoxy-Containing Phenols
The metabolism of xenobiotics is broadly divided into Phase I and Phase II reactions. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups.[10] Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[11]
For a compound derived from this compound, the primary metabolic pathways are likely to involve the phenolic hydroxyl group. The trifluoromethoxy group itself is generally resistant to metabolism due to the high strength of the C-F bonds.[3]
Caption: Predicted metabolic pathways for a phenolic derivative.
Comparative Analysis of Metabolic Stability: A Hypothetical Case Study
To illustrate the impact of modifying the phenolic hydroxyl group, let's consider a hypothetical comparative study of three compounds derived from this compound:
-
Compound A: The parent phenol.
-
Compound B: A methyl ether derivative, where the phenolic hydroxyl is masked.
-
Compound C: A bioisosteric replacement of the phenol with a non-metabolizable group that retains similar electronic properties.
The metabolic stability of these compounds would be assessed using in vitro assays, such as the liver microsomal stability assay and the hepatocyte stability assay.[12][13][14] These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo clearance.[2]
| Compound | Modification | Predicted Half-life (t½, min) in Human Liver Microsomes | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Predicted Stability |
| A | Parent Phenol | 15 | 46.2 | Susceptible to rapid Phase II conjugation via the free hydroxyl group. |
| B | Methyl Ether | > 60 | < 5.8 | Masking the phenol as an ether prevents direct conjugation. Metabolism would require initial O-dealkylation, a slower process. |
| C | Bioisosteric Replacement | > 60 | < 5.8 | Replacement of the phenol with a metabolically stable bioisostere removes the site of conjugation.[7][8][9][15] |
Experimental Protocols for Assessing Metabolic Stability
The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. The following are detailed, self-validating protocols for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method for assessing Phase I metabolism, as liver microsomes are rich in CYP enzymes.[13][16]
Caption: Workflow for Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19] The final volume for each reaction should be consistent (e.g., 200 µL).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]
-
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Analyze the supernatant using a validated UPLC-MS/MS method to quantify the remaining parent compound.[21][22][23][24]
-
Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the half-life (t½).
-
Calculate the intrinsic clearance (CLint) from the half-life.[20]
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it uses intact liver cells, which contain both Phase I and Phase II enzymes and their necessary cofactors.[13][25][26]
-
Preparation of Hepatocytes:
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Analysis:
Conclusion
The metabolic stability of compounds derived from this compound is a critical parameter that must be optimized during the drug discovery process. The trifluoromethoxy group imparts a high degree of metabolic stability to the aromatic ring, but the phenolic hydroxyl group is a potential liability for rapid Phase II metabolism.
This guide has demonstrated, through a discussion of metabolic principles and a hypothetical comparative analysis, that strategic modification of this phenolic group can significantly enhance metabolic stability. Masking the hydroxyl group as an ether or replacing it with a stable bioisostere are viable strategies to prolong the half-life and reduce the intrinsic clearance of these compounds.
The provided experimental protocols for liver microsomal and hepatocyte stability assays offer a robust framework for researchers to generate their own comparative data. By employing these methods and considering the metabolic rationale outlined in this guide, drug development professionals can make more informed decisions in the design and selection of promising new therapeutic agents based on the this compound scaffold.
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenol (bio)isosteres in drug design and development | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nuvisan.com [nuvisan.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 26. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 29. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Benzaldehydes in Condensation Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2][3] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[4][5] This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated benzaldehydes in pivotal condensation reactions, offering field-proven insights and actionable experimental data to inform your synthetic strategies.
The Mechanistic Underpinning: Why Fluorine Amplifies Reactivity
The enhanced reactivity of fluorinated benzaldehydes in condensation reactions is rooted in the fundamental principles of electronic effects. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[1][6] When substituted onto the benzaldehyde ring, this effect significantly depletes electron density from the aromatic system and, crucially, from the carbonyl carbon.
This increased partial positive charge (δ+) on the carbonyl carbon renders it more electrophilic and, therefore, more susceptible to nucleophilic attack by carbanions or enolates generated from active methylene compounds or ketones.[7][8] This fundamental enhancement in electrophilicity often translates to faster reaction rates, higher yields, and milder reaction conditions compared to their non-fluorinated counterparts.
Caption: Fluorine's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Head-to-Head Experimental Showdown: Claisen-Schmidt and Knoevenagel Condensations
To empirically validate the theoretical advantages of fluorination, we will examine two of the most fundamental and widely utilized C-C bond-forming reactions in organic synthesis: the Claisen-Schmidt and Knoevenagel condensations.
Claisen-Schmidt Condensation: The Synthesis of Chalcones
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a primary route to synthesizing chalcones, which are prominent scaffolds in medicinal chemistry.[9][10][11] The incorporation of fluorine into the chalcone structure has been shown to enhance biological activities, including anti-inflammatory and anticancer properties.[9][12][13]
Comparative Performance in Claisen-Schmidt Condensation
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | Acetophenone | NaOH / Ethanol | 3 h | 91 | [9] |
| Benzaldehyde | Acetophenone | KOH / Ball Mill | - | 85 | [14] |
| 4-Chlorobenzaldehyde | Acetophenone | KOH / Ball Mill | - | 92 | [14] |
| 4-Nitrobenzaldehyde | Acetophenone | KOH / Ball Mill | - | 95 | [14] |
| 4-Methoxybenzaldehyde | Acetophenone | KOH / Ball Mill | - | 78 | [14] |
Note: Reaction conditions may vary between sources, but the data illustrates general reactivity trends.
As the data suggests, while other electron-withdrawing groups like nitro- and chloro- also lead to high yields, 4-fluorobenzaldehyde consistently performs exceptionally well, often under standard liquid-phase conditions.[9] The strong inductive effect of fluorine clearly facilitates the initial nucleophilic attack of the acetophenone enolate.
This protocol describes a standard procedure for the Claisen-Schmidt condensation using 4-fluorobenzaldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 10%).[9]
-
Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture may turn into a thick paste or solidify.[10]
-
Work-up: Upon completion, pour the reaction mixture into chilled water to precipitate the crude product.[9]
-
Isolation and Purification: Collect the solid product by suction filtration and wash with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[10]
Caption: General workflow for the Claisen-Schmidt condensation reaction.[9]
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[15][16] This reaction is a cornerstone for creating α,β-unsaturated compounds, which are valuable intermediates in pharmaceuticals.[15][17]
The electron-withdrawing nature of fluorine in benzaldehydes is particularly advantageous in this reaction, enhancing the carbonyl's electrophilicity and facilitating the initial attack by the enolate of the active methylene compound.[7]
Comparative Performance in Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Fluorobenzaldehyde | Piperidine / Ethanol | 10-15 min | 95 |[7] | | 2-Fluorobenzaldehyde | None / Ball Mill | 30 min | - |[17] | | Benzaldehyde | Piperidine / Ethanol | - | 88 |[14] | | 4-Chlorobenzaldehyde | Piperidine / Ethanol | - | 92 |[14] | | 4-Nitrobenzaldehyde | Piperidine / Ethanol | - | 96 |[14] |
Note: Solvent-free mechanochemical methods have also proven effective for fluorinated benzaldehydes, highlighting their high reactivity.[17]
The data clearly demonstrates that 4-fluorobenzaldehyde provides excellent yields in very short reaction times under mild, base-catalyzed conditions.[7] Its performance is comparable to, and in some cases surpasses, that of other benzaldehydes with strongly electron-withdrawing groups.
This protocol provides a standard procedure for the synthesis of 2-(4-fluorobenzylidene)malononitrile.
-
Reactant Mixture: In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (e.g., 2-3 drops).[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often rapid and may be accompanied by the precipitation of the product.[7]
-
Work-up: Upon completion (monitored by TLC), add cold water to the reaction mixture to ensure complete precipitation of the product.[7]
-
Isolation: Filter the solid product, wash with cold water, and air dry. Further purification can be achieved by recrystallization if necessary.[7]
Beyond Classical Condensations: The Wittig and Horner-Wadsworth-Emmons Reactions
The enhanced electrophilicity of fluorinated benzaldehydes also benefits other important olefination reactions.
-
Wittig Reaction: Fluorinated benzaldehydes react efficiently with phosphorus ylides to form alkenes. The electron-withdrawing fluorine atoms can influence the reactivity and, in some cases, the stereochemical outcome of the reaction.[18][19] Solventless Wittig olefinations with fluorinated benzaldehydes have been shown to be exothermic, even with less reactive, stabilized phosphoranes, underscoring their high reactivity.[19]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, which uses phosphonate carbanions, is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the (E)-isomer.[20][21][22] Aromatic aldehydes, including fluorinated derivatives, generally produce almost exclusively (E)-alkenes.[21] The HWE reaction is a reliable method for synthesizing fluoro-containing biologically important compounds.[23]
Best Practices and Protocol Optimization
-
Choice of Benzaldehyde: For reactions where enhanced electrophilicity is beneficial, such as Claisen-Schmidt, Knoevenagel, Wittig, and HWE reactions, fluorinated benzaldehydes are an excellent choice, often leading to higher yields and/or faster reaction rates compared to unsubstituted benzaldehyde.
-
Catalyst Selection: In base-catalyzed condensations, the high reactivity of fluorinated benzaldehydes may allow for the use of milder bases or lower catalyst loadings. For Knoevenagel condensations, weak bases like piperidine are typically sufficient.[7]
-
Solvent Considerations: While traditional solvents like ethanol and methanol are effective, the high reactivity of fluorinated benzaldehydes makes them amenable to greener, solvent-free conditions, such as ball milling, which can simplify work-up and reduce environmental impact.[12][17]
-
Reaction Monitoring: Always monitor reaction progress using an appropriate technique like TLC to avoid side reactions or product degradation, especially given the potentially rapid reaction rates.
Conclusion
The strategic substitution of fluorine onto the benzaldehyde scaffold is a powerful and reliable strategy for enhancing reactivity in a variety of essential condensation reactions. The strong inductive effect of fluorine renders the carbonyl carbon significantly more electrophilic, leading to tangible benefits such as increased reaction rates, higher product yields, and the feasibility of milder reaction conditions. For researchers in organic synthesis and drug development, fluorinated benzaldehydes represent not just an alternative, but often a superior choice for the efficient construction of complex molecular architectures and pharmacologically active compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 21. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2D NMR for Confirming the Structure of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a valuable starting material in the synthesis of a wide range of biologically active molecules due to the unique electronic properties imparted by the trifluoromethoxy group. However, the very reactivity that makes this aldehyde a useful synthon also necessitates rigorous characterization of its reaction products. While techniques like mass spectrometry and infrared spectroscopy provide essential pieces of the puzzle, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy offers an unparalleled, in-depth view of molecular architecture, enabling confident confirmation of atomic connectivity.
This guide provides a comparative analysis of the structural confirmation of three common reaction products of this compound: the corresponding benzyl alcohol, benzoic acid, and the product of an aldol condensation with acetone. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of 2D NMR in providing unequivocal structural evidence.
The Synthetic Landscape: From Aldehyde to Diverse Products
The aldehyde functional group is a versatile hub for synthetic transformations. Here, we explore three common reactions of this compound: reduction, oxidation, and carbon-carbon bond formation via an aldol condensation.
-
Reduction to 4-Hydroxy-3-(trifluoromethoxy)benzyl alcohol: The reduction of the aldehyde to a primary alcohol is a fundamental transformation. A mild reducing agent such as sodium borohydride (NaBH₄) is typically employed for this purpose, as it selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the trifluoromethoxy group.[1]
-
Oxidation to 4-Hydroxy-3-(trifluoromethoxy)benzoic acid: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) or potassium dichromate(VI) in acidic conditions.[2][3] The choice of a relatively strong oxidizing agent ensures the complete conversion of the aldehyde.
-
Aldol Condensation with Acetone: The aldol condensation is a powerful tool for forming new carbon-carbon bonds.[4] In the presence of a base, acetone can be deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The initial β-hydroxy ketone product can then undergo dehydration to yield an α,β-unsaturated ketone.[5]
The following diagram illustrates the experimental workflow from the starting material to the three products that will be analyzed.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a critical, non-negotiable aspect of laboratory protocol. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety principles and regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a robust disposal plan can be formulated by examining the chemical's structural features—specifically, its halogenated aromatic nature—and by referencing data from close structural analogs such as 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. This approach ensures that we handle the compound with the appropriate level of caution it warrants.
Hazard Profile and Core Safety Principles
Understanding the potential hazards of a compound is the foundation of its safe management. The trifluoromethoxy group (-OCF3) classifies this molecule as a halogenated organic compound.[1][2] Such compounds are subject to specific disposal regulations because of their potential for environmental persistence and the formation of hazardous byproducts, like gaseous hydrogen fluoride, during improper thermal decomposition.[3][4]
Based on data from the structurally similar 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, we can infer the following hazard profile:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of its dust or fumes.[6]
-
Aquatic Toxicity: While specific data is limited, many halogenated aromatic compounds are harmful to aquatic life. Therefore, release into the environment must be strictly avoided.[7]
| Key Safety & Regulatory Information | |
| Chemical Name | This compound |
| Synonyms | 4-Formyl-2-(trifluoromethoxy)phenol |
| Molecular Formula | C₈H₅F₃O₃ |
| Inferred Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant, Potential Aquatic Toxin.[5][6] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste facility.[4][6] |
| Incompatible Materials | Strong oxidizing agents, reducing agents.[3][6] |
Immediate Safety and Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the lab.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Contain the Spill: Prevent the spill from spreading. For solid material, carefully sweep or shovel it into an appropriate container.[6] For liquids, cover with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[7][8] Do not use combustible materials like paper towels or sawdust.[8]
-
Collect the Waste: Using non-sparking tools, carefully transfer the contained material and absorbent into a suitable, clearly labeled container for hazardous waste disposal.[8]
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a thorough wash using soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
Standard Disposal Workflow for Unused and Waste Material
The cardinal rule for disposing of this compound is to never discharge it into drains or the environment.[7][9] It must be managed as regulated hazardous waste.
Operational Steps for Proper Disposal:
-
Waste Segregation (The Critical First Step): This compound must be disposed of in a container specifically designated for halogenated organic waste .[1]
-
Causality: Halogenated waste requires specialized high-temperature incineration with flue gas scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen fluoride) produced during combustion.[4][6] Mixing it with non-halogenated waste contaminates the entire stream and can lead to regulatory non-compliance and unsafe disposal.
-
-
Containerization:
-
Use a chemically resistant, sealable container provided by your institution's Environmental Health & Safety (EH&S) department.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., irritant, environmentally hazardous).
-
-
Accumulation and Storage:
-
Final Disposal:
Below is a diagram outlining the decision-making and operational flow for proper disposal.
Caption: Disposal Workflow for this compound.
Decontamination of Laboratory Equipment
Properly cleaning contaminated labware is essential to prevent unintentional cross-contamination of future experiments.
-
Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: Crucially, this first rinsate must be collected and disposed of as halogenated hazardous waste along with the primary chemical waste.
-
Standard Washing: After the initial decontamination rinse, the labware can be washed using standard laboratory detergents and procedures.
By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.
References
- 1. uakron.edu [uakron.edu]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fishersci.es [fishersci.es]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. technopharmchem.com [technopharmchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gustavus.edu [gustavus.edu]
- 11. kasturiaromatics.com [kasturiaromatics.com]
A Senior Application Scientist's Guide to Handling 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Foreword: As laboratory professionals, our primary responsibility extends beyond achieving breakthrough results; it encompasses an unwavering commitment to safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde. It is structured not as a rigid protocol, but as a decision-making tool, empowering you to implement the highest safety standards in your work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic aldehyde containing a trifluoromethoxy group. A thorough understanding of its potential hazards is the foundation of a robust safety plan.
Primary Hazards:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
While some sources indicate it may be harmful if swallowed, the primary and immediate risks are dermal, ocular, and respiratory.[3]
Hazard Classification Summary Table:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure (Respiratory) | 3 | H335: May cause respiratory irritation[1][2] |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |
Engineering and Administrative Controls: The First Line of Defense
Before resorting to Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical, as mandated by OSHA's Hazard Communication Standard.[5][6]
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[2][5] Always wash hands thoroughly after handling the product.[2]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against residual risks that cannot be eliminated through engineering and administrative controls.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for providing protection against a broad range of chemicals for short-term use.[8] Always inspect gloves for any signs of degradation or punctures before use.
-
Practice: Double gloving can provide an extra layer of protection. Remove and replace gloves immediately if they become contaminated.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin.[8]
-
Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes to cover the entire foot.[7][8]
-
-
Respiratory Protection:
-
Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is typically not required.
-
In situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.[1] The use of respirators requires a formal respiratory protection program, including medical evaluation and fit testing, as per OSHA regulations (29 CFR 1910.134).[2][8]
-
PPE Selection Workflow Diagram:
Caption: A workflow for selecting appropriate PPE based on hazard assessment and control implementation.
Operational Plan: From Receipt to Disposal
A systematic approach to handling the chemical at every stage is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Weighing and Solution Preparation:
-
Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical's lifecycle.
-
Waste Classification: As a halogenated organic compound, this compound and any materials contaminated with it should be considered hazardous waste.[10][11]
-
Collection:
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Method:
-
The primary recommended disposal method for halogenated organic compounds is incineration at an authorized facility equipped with an afterburner and scrubber.[2]
-
Never dispose of this chemical down the drain or in regular trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
References
- 1. fishersci.es [fishersci.es]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. uah.edu [uah.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
